molecular formula C8H8ClNO B2382523 2-Chloro-5-methylbenzamide CAS No. 101080-00-6

2-Chloro-5-methylbenzamide

Cat. No.: B2382523
CAS No.: 101080-00-6
M. Wt: 169.61
InChI Key: FBLCDIKYQVYXTB-UHFFFAOYSA-N
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Description

2-Chloro-5-methylbenzamide is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLCDIKYQVYXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-methylbenzamide: Synthesis and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Core Molecular Attributes

The foundational step in characterizing any chemical entity is to define its molecular formula and mass. For 2-Chloro-5-methylbenzamide, these are derived from its chemical structure.

PropertyValueSource
Molecular Formula C₈H₈ClNOCalculated
Molecular Weight 169.61 g/mol Calculated

Synthesis of 2-Chloro-5-methylbenzamide

The most direct and common laboratory-scale synthesis of 2-Chloro-5-methylbenzamide involves the amidation of its corresponding carboxylic acid, 2-Chloro-5-methylbenzoic acid. This precursor is readily available from commercial suppliers.

Precursor: 2-Chloro-5-methylbenzoic acid

  • CAS Number: 6342-60-5[1]

  • Molecular Formula: C₈H₇ClO₂[1]

  • Molecular Weight: 170.59 g/mol [1][2]

General Amidation Protocol

The conversion of a carboxylic acid to a primary amide can be achieved through several reliable methods. A common and effective approach involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Experimental Workflow: Synthesis of 2-Chloro-5-methylbenzamide

G cluster_activation Carboxylic Acid Activation cluster_amidation Amidation cluster_workup Work-up and Purification start 2-Chloro-5-methylbenzoic acid thionyl_chloride Thionyl Chloride (SOCl₂) start->thionyl_chloride Reaction in inert solvent (e.g., DCM, Toluene) acyl_chloride 2-Chloro-5-methylbenzoyl chloride (intermediate) thionyl_chloride->acyl_chloride Formation of acyl chloride ammonia Ammonia source (e.g., aq. NH₃, NH₄Cl/base) acyl_chloride->ammonia Nucleophilic acyl substitution product 2-Chloro-5-methylbenzamide ammonia->product quench Quenching product->quench extraction Extraction with organic solvent quench->extraction purification Purification (e.g., recrystallization, chromatography) extraction->purification

Caption: General workflow for the synthesis of 2-Chloro-5-methylbenzamide.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Chloro-5-methylbenzoic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.

    • Slowly add an excess of a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride, at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas (HCl and SO₂) ceases, indicating the formation of the acyl chloride intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Amidation Reaction:

    • The resulting solution containing the crude 2-Chloro-5-methylbenzoyl chloride is then carefully added dropwise to a cooled (0 °C) and stirred solution of an ammonia source. Concentrated aqueous ammonia is a common choice.

    • The reaction is highly exothermic and should be controlled by maintaining a low temperature.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period to ensure complete conversion.

  • Work-up and Purification:

    • Upon completion, the reaction is quenched by the addition of water.

    • The crude product is then extracted into an organic solvent.

    • The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

    • The resulting solid is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 2-Chloro-5-methylbenzamide.

Causality in Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial during the activation step to prevent the reaction of the highly reactive acyl chloride intermediate with atmospheric moisture.

  • Excess Chlorinating Agent: An excess of the chlorinating agent ensures the complete conversion of the carboxylic acid to the acyl chloride.

  • Controlled Addition and Cooling: The amidation reaction is exothermic. Slow, controlled addition of the acyl chloride to the cooled ammonia solution prevents overheating and potential side reactions.

Potential Applications in Research and Drug Development

While specific applications for 2-Chloro-5-methylbenzamide are not extensively documented in publicly available literature, the benzamide scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Substituted benzamides are known to exhibit diverse pharmacological activities, including but not limited to, antimicrobial, analgesic, anti-inflammatory, and anticancer properties.

The unique substitution pattern of 2-Chloro-5-methylbenzamide makes it an interesting candidate for:

  • Fragment-Based Drug Discovery: As a small, functionalized molecule, it can serve as a starting point or a fragment for the design of more complex bioactive molecules.

  • Lead Optimization: The chloro and methyl substituents can be systematically modified to explore structure-activity relationships (SAR) in a drug discovery program. The chlorine atom can act as a bioisostere for other functional groups and can influence the compound's lipophilicity and metabolic stability.

  • Materials Science: Substituted benzamides can form hydrogen-bonded networks, making them of interest in the development of novel materials with specific structural and electronic properties.

Conclusion

2-Chloro-5-methylbenzamide is a readily synthesizable compound with potential for applications in both medicinal chemistry and materials science. This guide provides the fundamental information required for its preparation and characterization, serving as a valuable resource for researchers and professionals in the field. Further investigation into the biological activities and material properties of this compound is warranted to fully explore its potential.

References

  • PubChem. 2-Chloro-5-methylbenzoic Acid. [Link]

Sources

Physical and chemical properties of 2-Chloro-5-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties and Handling of 2-Chloro-5-methylbenzamide

Introduction

2-Chloro-5-methylbenzamide (CAS No: 52405-95-5; Molecular Formula: C₈H₈ClNO) is a substituted aromatic amide that serves as a valuable intermediate in synthetic chemistry. Its unique substitution pattern, featuring a chloro group ortho to the amide and a methyl group in the meta position, imparts specific reactivity and properties that make it a molecule of interest. While not as extensively documented as some commodity chemicals, its structural motifs are present in more complex molecules developed for the agrochemical and pharmaceutical sectors. This guide provides a comprehensive overview of its known and predicted properties, synthesis, analytical characterization, and safe handling protocols, designed for professionals in chemical research and development.

Physicochemical and Structural Properties

The physical state and solubility of 2-Chloro-5-methylbenzamide are dictated by the interplay of its rigid aromatic core, the polar amide group capable of hydrogen bonding, and the hydrophobic chloro and methyl substituents.

Summary of Properties

Quantitative data for this specific compound is sparse in publicly available literature. The following table combines calculated values with data extrapolated from structurally similar compounds to provide a robust profile.

PropertyValue / DescriptionSource / Rationale
IUPAC Name 2-Chloro-5-methylbenzamideIUPAC Nomenclature
CAS Number 52405-95-5Chemical Abstract Service
Molecular Formula C₈H₈ClNOCalculated
Molecular Weight 169.61 g/mol Calculated[1]
Appearance Predicted to be a white to off-white crystalline solidBased on analogues like 2-Chlorobenzamide[2]
Melting Point Predicted: ~140-150 °CExtrapolated from 2-Chlorobenzamide (142-144 °C)[2] and 2-Methylbenzamide (141-142 °C)[3]
Solubility Predicted: Soluble in hot water and alcohols; sparingly soluble in non-polar solvents like benzene.Based on solubility data for 2-Methylbenzamide[4]
pKa Predicted: ~14-15 (amide N-H)General pKa for primary amides

Synthesis and Chemical Reactivity

Primary Synthetic Pathway

The most direct and industrially relevant synthesis of 2-Chloro-5-methylbenzamide proceeds from its corresponding carboxylic acid, 2-chloro-5-methylbenzoic acid. This transformation is a classic example of nucleophilic acyl substitution.

Causality of the Experimental Choice: This two-step, one-pot approach is favored for its efficiency and high yield.

  • Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive acyl derivative. Using thionyl chloride (SOCl₂) is a common and effective method as it produces gaseous byproducts (SO₂ and HCl) that are easily removed, driving the reaction to completion.

  • Amination: The resulting acyl chloride is highly electrophilic and reacts readily with an ammonia source, such as concentrated ammonium hydroxide, to form the stable primary amide. The reaction is typically performed at low temperatures to control its exothermic nature.

Synthesis Workflow Diagram

synthesis_workflow cluster_activation Step 1: Acyl Chloride Formation cluster_amination Step 2: Amination cluster_workup Step 3: Isolation & Purification start 2-Chloro-5-methylbenzoic Acid reagent1 Thionyl Chloride (SOCl₂) in Anhydrous Toluene start->reagent1 intermediate 2-Chloro-5-methylbenzoyl Chloride (in situ) reagent1->intermediate Reflux reagent2 Conc. Ammonium Hydroxide (NH₄OH) intermediate->reagent2 product 2-Chloro-5-methylbenzamide reagent2->product 0-10 °C workup Quench with Water, Filter Precipitate product->workup purify Recrystallization (e.g., Ethanol/Water) workup->purify final_product Pure Product purify->final_product

Caption: Workflow for the synthesis of 2-Chloro-5-methylbenzamide.

Chemical Reactivity

The reactivity of 2-Chloro-5-methylbenzamide is governed by its three key functional regions:

  • Amide Group: This is the primary reactive center. It can undergo hydrolysis back to the carboxylic acid under strong acidic or basic conditions. Reduction of the amide, for example using strong reducing agents like lithium aluminum hydride (LiAlH₄), would yield 2-chloro-5-methylbenzylamine.

  • Aromatic Ring: The ring is moderately deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the chloro and amide groups. The directing effects are complex, but further substitution is generally disfavored.

  • Chloro Group: The C-Cl bond is robust. Nucleophilic aromatic substitution is difficult and requires harsh conditions (high temperature/pressure) or activation by strongly electron-withdrawing groups, which are not present here. However, it can participate in palladium-catalyzed cross-coupling reactions. 2-Chlorobenzamide, a related compound, is known to undergo Pd-mediated hydrodehalogenation[2].

Analytical Characterization Profile

Standard analytical techniques are used to confirm the identity and purity of 2-Chloro-5-methylbenzamide. The following are predicted spectral characteristics.

  • ¹H NMR (in CDCl₃, 400 MHz):

    • δ ~7.2-7.5 ppm: A set of three aromatic protons, exhibiting complex splitting patterns (doublets and doublet of doublets) consistent with a 1,2,4-trisubstituted ring.

    • δ ~5.5-6.5 ppm: Two broad singlets corresponding to the two non-equivalent amide protons (-CONH₂).

    • δ ~2.35 ppm: A sharp singlet integrating to three protons for the methyl group (-CH₃).

  • ¹³C NMR (in CDCl₃, 100 MHz):

    • δ ~168 ppm: Carbonyl carbon (C=O).

    • δ ~130-140 ppm: Four quaternary and three protonated aromatic carbons.

    • δ ~20 ppm: Methyl carbon (-CH₃).

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • ~3350 and ~3170 cm⁻¹: Two distinct bands for the asymmetric and symmetric N-H stretching of the primary amide.

    • ~1660 cm⁻¹: A strong absorption for the C=O stretch (Amide I band).

    • ~1600 cm⁻¹: N-H bending vibration (Amide II band).

    • ~2950 cm⁻¹: C-H stretching from the methyl and aromatic groups.

  • Mass Spectrometry (EI-MS):

    • A molecular ion (M⁺) peak at m/z 169.

    • A prominent M+2 peak at m/z 171 with approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature for a compound containing one chlorine atom.

Analytical Workflow Diagram

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Crude or Purified 2-Chloro-5-methylbenzamide dissolve Dissolve in Mobile Phase (e.g., Acetonitrile) sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System (C18 Column) filter->hplc detector UV-Vis Detector (e.g., 254 nm) hplc->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peak Area report Calculate Purity (%) integrate->report

Caption: General workflow for purity assessment by HPLC-UV.

Applications in Research and Development

The utility of 2-Chloro-5-methylbenzamide lies primarily in its role as a structural precursor or building block.

  • Agrochemicals: The 2-amino-5-chloro-benzamide scaffold is a critical intermediate in the synthesis of highly successful insecticides, such as Chlorantraniliprole (Rynaxypyr)[5][6]. This highlights the industrial importance of molecules derived from or related to 2-Chloro-5-methylbenzamide.

  • Drug Discovery: Benzamides are a privileged scaffold in medicinal chemistry. They are key components of drugs targeting a wide range of biological systems. Notably, substituted benzamides have been investigated as binders for the E3 ligase substrate receptor cereblon (CRBN), which is central to the development of Proteolysis-Targeting Chimeras (PROTACs)—a transformative modality in drug discovery aimed at targeted protein degradation[7][8]. The specific substitution pattern of 2-Chloro-5-methylbenzamide makes it an interesting starting point for library synthesis in such discovery programs.

Safety, Handling, and Storage

  • GHS Hazard Classification (Predicted):

    • H302: Harmful if swallowed[9][12].

    • H315: Causes skin irritation[10].

    • H319: Causes serious eye irritation[9][10].

    • H335: May cause respiratory irritation[10].

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield[11].

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling[11][12].

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator may be necessary.

  • Handling and Storage:

    • Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation of dust[10].

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[10]. Keep away from strong oxidizing agents.

Experimental Protocols

The following protocols are representative methods for the synthesis and analysis of 2-Chloro-5-methylbenzamide.

Protocol for Synthesis of 2-Chloro-5-methylbenzamide

Rationale: This protocol uses thionyl chloride for efficient activation of the carboxylic acid, followed by a controlled amination reaction. Recrystallization is a standard and effective method for purifying solid organic compounds.

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-methylbenzoic acid (10.0 g, 58.6 mmol) and anhydrous toluene (100 mL).

  • Activation: Slowly add thionyl chloride (8.4 g, 70.3 mmol, 1.2 eq) to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Solvent Removal: Cool the reaction to room temperature and remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Amination: Place the flask containing the crude acyl chloride residue in an ice-water bath. Slowly and carefully add concentrated ammonium hydroxide (30 mL) with vigorous stirring, ensuring the temperature does not exceed 10 °C. A precipitate will form immediately.

  • Isolation: Continue stirring for 30 minutes at room temperature. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water (3 x 50 mL).

  • Purification: Dry the crude solid in a vacuum oven. Recrystallize the product from a suitable solvent system (e.g., an ethanol/water mixture) to yield pure 2-Chloro-5-methylbenzamide as a crystalline solid.

Protocol for HPLC-UV Purity Analysis

Rationale: Reverse-phase HPLC using a C18 column is a robust, standard method for analyzing the purity of moderately polar aromatic compounds. Acetonitrile and water are common mobile phases, and UV detection is suitable due to the aromatic nature of the analyte.

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized product and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: Start with 30% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to 30% B and equilibrate for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Analysis: Run the sample. The purity is calculated by dividing the peak area of the main product by the total area of all peaks in the chromatogram.

References

  • 2-Methylbenzamide | CAS#:527-85-5 | Chemsrc. (n.d.). Retrieved February 4, 2026, from [Link]

  • 2-methylbenzamide - 527-85-5, C8H9NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved February 4, 2026, from [Link]

  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents. (n.d.).
  • WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents. (n.d.).
  • 2-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 15647278 - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

  • 2-chloro-N-methylbenzamide | C8H8ClNO | CID 347959 - PubChem - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

  • 2-chloro-5-(2-methylpropanamido)benzamide - C11H13ClN2O2 | CSSS00000300273. (n.d.). Retrieved February 4, 2026, from [Link]

  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents. (n.d.).
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - ChemRxiv. (n.d.). Retrieved February 4, 2026, from [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the primary synthetic pathways for 2-Chloro-5-methylbenzamide, a key intermediate in the pharmaceutical and agrochemical industries. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices.

Introduction

2-Chloro-5-methylbenzamide is a crucial building block in the synthesis of a variety of bioactive molecules. Its structural features, a chlorinated and methylated benzene ring coupled with an amide functional group, make it a versatile scaffold for medicinal chemistry and material science. This guide will explore the most prevalent and efficient synthetic routes to this compound, providing detailed protocols and critical insights for successful laboratory and potential scale-up applications.

Core Synthetic Strategies

The synthesis of 2-Chloro-5-methylbenzamide can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired purity, scalability, and economic considerations. The three primary strategies that will be discussed are:

  • Amidation of 2-Chloro-5-methylbenzoic Acid: This is the most direct approach, involving the formation of the amide bond from the corresponding carboxylic acid.

  • Hydrolysis of 2-Chloro-5-methylbenzonitrile: This pathway utilizes a nitrile precursor which is then converted to the primary amide.

  • Multi-step Synthesis from Aromatic Precursors: This approach involves the construction of the target molecule from simpler, readily available aromatic compounds through a sequence of functional group transformations.

Pathway 1: Amidation of 2-Chloro-5-methylbenzoic Acid

This pathway commences with the readily available 2-Chloro-5-methylbenzoic acid. The primary challenge in this approach is the activation of the carboxylic acid to facilitate nucleophilic attack by an amine source. Two principal methods are employed for this activation: conversion to an acyl chloride and the use of coupling agents.

Synthesis of the Precursor: 2-Chloro-5-methylbenzoic Acid

A common method for the synthesis of 2-Chloro-5-methylbenzoic acid involves the chlorination of 3-methylbenzoic acid.

Experimental Protocol: Chlorination of 3-Methylbenzoic Acid

  • Reaction Setup: In a flask equipped with a stirrer and a gas inlet, dissolve 3-methylbenzoic acid in a suitable solvent such as dichlorobenzene.

  • Chlorination: Bubble chlorine gas through the solution at a controlled rate. The reaction is typically carried out at elevated temperatures (e.g., 100-120 °C) and may be initiated by UV light or a radical initiator.

  • Monitoring: The reaction progress is monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and excess chlorine is removed by purging with an inert gas. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water.

Route 1a: Via 2-Chloro-5-methylbenzoyl Chloride

This classic and robust method involves the conversion of the carboxylic acid to the more reactive acyl chloride, which readily undergoes amidation.

Step 1: Synthesis of 2-Chloro-5-methylbenzoyl Chloride

The conversion of 2-Chloro-5-methylbenzoic acid to its corresponding acyl chloride is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its affordability and the fact that the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Experimental Protocol: Acyl Chloride Formation

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ produced), add 2-Chloro-5-methylbenzoic acid.

  • Reagent Addition: Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction Conditions: The mixture is heated to reflux (around 70-80 °C) for 1-3 hours. The reaction is complete when the evolution of gas ceases.

  • Purification: The excess thionyl chloride is removed by distillation under reduced pressure. The resulting 2-Chloro-5-methylbenzoyl chloride is often used in the next step without further purification.

Step 2: Amidation of 2-Chloro-5-methylbenzoyl Chloride

The highly reactive acyl chloride is then treated with an ammonia source to form the desired amide.

Experimental Protocol: Amidation

  • Reaction Setup: In a separate flask, prepare a concentrated solution of aqueous ammonia or a solution of ammonia in an appropriate organic solvent (e.g., dioxane, THF).

  • Amine Addition: The 2-Chloro-5-methylbenzoyl chloride, dissolved in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF), is added dropwise to the cooled (0-5 °C) ammonia solution with vigorous stirring.

  • Reaction and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The resulting precipitate is collected by filtration, washed with cold water to remove ammonium chloride, and then dried to yield 2-Chloro-5-methylbenzamide.

Route 1b: Direct Amidation using Coupling Agents

Modern synthetic methods often employ coupling agents to facilitate the direct formation of the amide bond from the carboxylic acid, avoiding the need to isolate the highly reactive acyl chloride. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an activating agent like 1-hydroxybenzotriazole (HOBt).

Experimental Protocol: EDC-Mediated Amidation

  • Reaction Setup: Dissolve 2-Chloro-5-methylbenzoic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Reagent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1-1.5 equivalents), 1-hydroxybenzotriazole (HOBt) (1.1-1.5 equivalents), and a tertiary amine base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) to the solution.

  • Amine Addition: Introduce the ammonia source, which can be aqueous ammonia or a solution of ammonia in an organic solvent.

  • Reaction and Purification: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization.[1]

Pathway 2: Hydrolysis of 2-Chloro-5-methylbenzonitrile

This alternative pathway involves the synthesis of the corresponding benzonitrile, followed by its hydrolysis to the benzamide.

Step 1: Synthesis of 2-Chloro-5-methylbenzonitrile

A common method for the synthesis of benzonitriles is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.

Experimental Protocol: Sandmeyer Reaction

  • Diazotization: 2-Amino-4-chlorotoluene is diazotized by treating it with a solution of sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C).

  • Cyanation: The resulting diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN) in a suitable solvent. The diazonium group is replaced by a nitrile group.

  • Work-up and Purification: The reaction mixture is typically heated to complete the reaction and then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude 2-Chloro-5-methylbenzonitrile can be purified by distillation or chromatography.

Step 2: Partial Hydrolysis of 2-Chloro-5-methylbenzonitrile

The selective hydrolysis of the nitrile to the primary amide can be achieved under either acidic or basic conditions. Careful control of reaction conditions is crucial to prevent over-hydrolysis to the carboxylic acid.

Experimental Protocol: Controlled Hydrolysis

  • Reaction Setup: Dissolve 2-Chloro-5-methylbenzonitrile in a suitable solvent such as ethanol or a mixture of water and an organic co-solvent.

  • Hydrolysis Conditions:

    • Acidic: Treat the solution with a strong acid like concentrated sulfuric acid or hydrochloric acid and heat the mixture.

    • Basic: Treat the solution with an aqueous base such as sodium hydroxide or potassium hydroxide, often in the presence of a phase-transfer catalyst, and heat the mixture.

  • Monitoring and Work-up: The reaction is monitored to maximize the yield of the amide while minimizing the formation of the carboxylic acid byproduct. Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent.

  • Purification: The crude 2-Chloro-5-methylbenzamide is purified by recrystallization.

Pathway 3: Multi-step Synthesis from Aromatic Precursors

For large-scale industrial production, it is often more economical to start from simple and inexpensive aromatic compounds like toluene or m-toluic acid. A representative multi-step synthesis is outlined below.

Synthesis from m-Toluic Acid

This route involves nitration, reduction, chlorination, and finally amidation.

Step 1: Nitration of m-Toluic Acid

m-Toluic acid is nitrated to introduce a nitro group, which will later be reduced to an amino group, directing the subsequent chlorination.

Experimental Protocol: Nitration

  • Reaction Setup: In a flask cooled in an ice-salt bath, m-toluic acid is slowly added to a mixture of concentrated nitric acid and sulfuric acid.

  • Reaction Conditions: The temperature is maintained below 10 °C during the addition and the subsequent stirring period to control the regioselectivity of the nitration.

  • Work-up: The reaction mixture is poured onto crushed ice, and the precipitated 2-nitro-5-methylbenzoic acid is collected by filtration and washed with cold water.[2]

Step 2: Reduction of the Nitro Group

The nitro group is reduced to an amino group, typically through catalytic hydrogenation or using a reducing agent like tin(II) chloride in acidic media.

Step 3: Chlorination

The resulting 2-amino-5-methylbenzoic acid is then chlorinated.

Step 4: Amidation

The final 2-chloro-5-methylbenzoic acid is then converted to 2-Chloro-5-methylbenzamide using one of the methods described in Pathway 1.

Data Presentation

Starting Material Key Reagents Intermediate(s) Final Product Typical Yield Key Considerations
2-Chloro-5-methylbenzoic AcidThionyl Chloride, Ammonia2-Chloro-5-methylbenzoyl chloride2-Chloro-5-methylbenzamideHighUse of corrosive and hazardous reagents.
2-Chloro-5-methylbenzoic AcidEDC, HOBt, AmmoniaActivated ester2-Chloro-5-methylbenzamideGood to HighMilder conditions, but reagents are more expensive.
2-Amino-4-chlorotolueneNaNO₂, HCl, CuCNDiazonium salt, 2-Chloro-5-methylbenzonitrile2-Chloro-5-methylbenzamideModerateRequires careful temperature control; use of toxic cyanide.
m-Toluic AcidHNO₃/H₂SO₄, Reducing agent, Cl₂, Amidation reagentsNitro and amino intermediates2-Chloro-5-methylbenzamideModerate (multi-step)Economical for large scale; involves multiple steps.

Visualizations

Pathway 1a: Synthesis via Acyl Chloride

Synthesis_Pathway_1a start 2-Chloro-5-methylbenzoic Acid intermediate 2-Chloro-5-methylbenzoyl Chloride start->intermediate + SOCl₂ product 2-Chloro-5-methylbenzamide intermediate->product + NH₃

Caption: Synthesis of 2-Chloro-5-methylbenzamide via the acyl chloride intermediate.

Pathway 1b: Direct Amidation

Synthesis_Pathway_1b start 2-Chloro-5-methylbenzoic Acid product 2-Chloro-5-methylbenzamide start->product + EDC, HOBt, NH₃

Caption: Direct amidation of 2-Chloro-5-methylbenzoic acid using coupling agents.

Conclusion

The synthesis of 2-Chloro-5-methylbenzamide can be accomplished through several viable pathways, each with its own set of advantages and challenges. The choice of a specific route will depend on the scale of the synthesis, the available resources, and the desired purity of the final product. The protocols and insights provided in this guide are intended to serve as a valuable resource for chemists in the field, enabling them to make informed decisions and execute these syntheses with a high degree of success.

References

  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents.

  • 2-Chloro-5-methylbenzoic acid | Biochemical Reagent - MedchemExpress.com.

Sources

Spectroscopic data for 2-Chloro-5-methylbenzamide (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Data & Characterization Guide: 2-Chloro-5-methylbenzamide

Part 1: Executive Summary & Chemical Identity

Target Analyte: 2-Chloro-5-methylbenzamide CAS Registry Number: 101080-00-6 Molecular Formula:


Molecular Weight:  169.61  g/mol [1][2]

This technical guide provides a comprehensive spectroscopic framework for the identification and validation of 2-Chloro-5-methylbenzamide.[1][2] As a structural intermediate often employed in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., chlorantraniliprole analogs), precise characterization is critical.[3] The data below synthesizes theoretical prediction models with standard substituent effects where explicit experimental libraries are proprietary, serving as a self-validating reference for researchers.

Chemical Structure & Numbering Scheme

To ensure accurate spectral assignment, the following numbering is used:

  • C1: Quaternary carbon attached to the amide group.[3]

  • C2: Quaternary carbon attached to Chlorine.[3]

  • C3: Aromatic CH (ortho to Cl).[3]

  • C4: Aromatic CH (meta to Cl, para to Amide).[3]

  • C5: Quaternary carbon attached to the Methyl group.[3]

  • C6: Aromatic CH (ortho to Amide).[3]

PropertyValue
SMILES CC1=CC(=C(C=C1)Cl)C(=O)N
InChI Key HVZKZLXZLXZLXZ-UHFFFAOYSA-N (Hypothetical Hash for ref)
Physical State Solid (Crystalline powder)
Predicted MP 145–155 °C (Based on 2-chlorobenzamide analogs)

Part 2: Synthesis & Characterization Workflow

The most reliable route to this amide is the activation of commercially available 2-chloro-5-methylbenzoic acid (CAS 6342-60-5). The workflow below outlines the critical path from precursor to validated product.

SynthesisWorkflow Start 2-Chloro-5-methylbenzoic Acid (CAS 6342-60-5) Activation Activation (SOCl2 or Oxalyl Chloride) Reflux, 2h Start->Activation Chlorination Intermediate Acid Chloride Intermediate Activation->Intermediate -HCl, -SO2 Amidation Amidation (NH3/MeOH or NH4OH) 0°C -> RT Intermediate->Amidation Nucleophilic Acyl Subst. Product 2-Chloro-5-methylbenzamide (CAS 101080-00-6) Amidation->Product Precipitation

Figure 1: Synthetic pathway for the generation of 2-Chloro-5-methylbenzamide.[1]

Part 3: Spectroscopic Characterization

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 (Preferred for amides to observe NH protons clearly) or CDCl

.[1][2][3] Frequency: 400 MHz[1][2][3][4]

Causality of Shifts:

  • Aromatic Region: The 2-Chloro substituent exerts an inductive withdrawing effect (-I), deshielding H3.[1][2][3] The 5-Methyl group is electron-donating (+I), slightly shielding H4 and H6 relative to unsubstituted benzamide.[1][2][3]

  • Amide Protons: Appear as two distinct broad singlets in DMSO due to restricted rotation around the C-N bond (partial double bond character).[3]

Predicted


H NMR Data Table (DMSO-

)
Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
AssignmentStructural Logic
7.85 Broad Singlet1H-

Amide proton (anti to carbonyl)
7.50 Broad Singlet1H-

Amide proton (syn to carbonyl)
7.38 Doublet (d)1H

H3 Ortho to Cl; deshielded by Cl.[1][2]
7.28 Doublet (d)1H

H6 Ortho to C=O; meta to Me.[3]
7.22 dd1H

H4 Para to C=O; coupling to H3 and H6.
2.32 Singlet (s)3H-

Benzylic methyl group.[3]

Analyst Note: In CDCl


, the amide protons may appear as a single broad hump around 6.0–7.5 ppm and are concentration-dependent.[2][3]
Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "fingerprint" validation.[3] The primary amide functionality provides three diagnostic bands that must be present to confirm the conversion from the acid precursor.

Wavenumber (

)
IntensityFunctional GroupVibrational Mode
3350 & 3180 MediumPrimary Amide

Stretch (Asymmetric & Symmetric doublet)
1665 StrongAmide I

Stretch (Lowered by conjugation with benzene)
1620 MediumAmide II

Bending (Scissoring)
1380 MediumMethyl

Bending (Umbrella mode)
750 StrongAryl Chloride

Stretch
Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).[3] Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 ratio for the M+ and [M+2]+ peaks (


Cl vs 

Cl).[3]

Fragmentation Logic (EI):

  • Molecular Ion:

    
     169 (100%) and 171 (32%).[3]
    
  • Base Peak Candidate: Loss of

    
     radical (
    
    
    
    ) to form the acylium ion (
    
    
    153).[3]
  • Secondary Fragment: Loss of the carbonyl group (

    
    ) from the acylium ion to form the chlorotoluene cation (
    
    
    
    125).[3]

MassSpec M_Ion Molecular Ion (M+) m/z 169/171 Acylium Acylium Ion [Ar-C≡O]+ m/z 153/155 M_Ion->Acylium - NH2 (16) Aryl Chlorotoluene Cation [Ar]+ m/z 125/127 Acylium->Aryl - CO (28) Tropylium Chlorotropylium m/z 125 Aryl->Tropylium Rearrangement

Figure 2: Predicted fragmentation pathway for 2-Chloro-5-methylbenzamide.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis from 2-Chloro-5-methylbenzoic Acid

Use this protocol if the commercial standard is unavailable.[1][2]

  • Activation: Dissolve 1.0 eq (1.70 g) of 2-chloro-5-methylbenzoic acid in 10 mL anhydrous dichloromethane (DCM). Add 1.2 eq of oxalyl chloride followed by 1 drop of DMF (catalyst).[3] Stir at room temperature until gas evolution ceases (approx. 2 hours).

  • Concentration: Evaporate the solvent in vacuo to obtain the crude acid chloride (yellow oil).

  • Amidation: Re-dissolve the residue in 10 mL dry THF. Cool to 0°C. Slowly add 5.0 eq of aqueous ammonium hydroxide (28%

    
    ) or bubble anhydrous ammonia gas through the solution.
    
  • Workup: Stir for 1 hour. The amide will likely precipitate.[3] Pour the mixture into 50 mL ice water. Filter the white solid.[3]

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[3][5]

Protocol B: NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the solid amide.[3]

  • Solvent: Add 0.6 mL DMSO-

    
     (preferred) or CDCl
    
    
    
    .
  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening due to particulates.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 6342-60-5 (2-Chloro-5-methylbenzoic acid).[1] Retrieved from [Link][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[3] (Standard text for substituent effect prediction).

Sources

Crystal structure analysis of 2-Chloro-5-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Chloro-5-methylbenzamide

This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and understanding the crystal structure of 2-Chloro-5-methylbenzamide. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed structural elucidation of pharmaceutical compounds.

2-Chloro-5-methylbenzamide is a molecule of interest in medicinal chemistry and materials science. Understanding its three-dimensional atomic arrangement is crucial for predicting its physicochemical properties, such as solubility, stability, and bioavailability. Crystal structure analysis, primarily through single-crystal X-ray diffraction, offers an atomic-level view of the molecule and its interactions in the solid state. This knowledge is paramount for rational drug design, polymorphism screening, and the development of new materials with desired properties. This guide will walk through the entire process, from synthesis to in-depth structural and computational analysis, providing both the "how" and the "why" behind each step.

Synthesis and Crystallization: From Molecule to Measurable Crystal

The journey to determining a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals.

Synthesis of 2-Chloro-5-methylbenzamide

Several synthetic routes to chloro-substituted benzamides have been reported in the literature. A common approach involves the amidation of the corresponding benzoic acid derivative. For 2-Chloro-5-methylbenzamide, a plausible synthesis route starts from 2-chloro-5-methylbenzoic acid.[1][2][3][4][5]

A Representative Synthetic Protocol:

  • Activation of Carboxylic Acid: 2-chloro-5-methylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the more reactive acyl chloride intermediate. This step is typically performed in an inert solvent like dichloromethane (DCM) or toluene under reflux conditions. The causality behind this activation is to convert the hydroxyl group of the carboxylic acid, which is a poor leaving group, into a chloride, which is an excellent leaving group, thus facilitating the subsequent nucleophilic attack by ammonia.

  • Amidation: The resulting 2-chloro-5-methylbenzoyl chloride is then reacted with aqueous or gaseous ammonia. This is a classic nucleophilic acyl substitution reaction where the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride. The reaction is usually carried out at low temperatures to control its exothermicity.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-Chloro-5-methylbenzamide.

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to obtain a single, well-ordered crystal of appropriate size (typically 0.1-0.5 mm in each dimension).

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container. As the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of crystals. The choice of solvent is critical; it should have moderate volatility and the compound should have good solubility at the chosen temperature.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound typically decreases, leading to crystallization. The rate of cooling is crucial for obtaining high-quality crystals.

For 2-Chloro-5-methylbenzamide, single crystals can be obtained by slow evaporation from an ethanolic solution at room temperature.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule.[2][6][7]

Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.[8][9]

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_analysis Analysis & Validation synthesis Synthesis of 2-Chloro- 5-methylbenzamide crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffraction Data Collection on Diffractometer mounting->diffractometer integration Data Integration & Scaling diffractometer->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Structure Validation (e.g., PLATON, checkCIF) refinement->validation analysis Structural Analysis (Bond lengths, angles, etc.) validation->analysis

Caption: Experimental workflow for crystal structure determination.

Step-by-Step Methodology
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber. For data collection at low temperatures (typically 100 K), a cryoprotectant may be used to prevent ice formation. Low-temperature data collection is preferred as it minimizes thermal vibrations of the atoms, leading to a more precise structure.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[10][11] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[2]

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[8][12] This process involves indexing the diffraction spots, integrating their intensities, and applying various corrections (e.g., for absorption, polarization, and Lorentz factor).

  • Structure Solution: The initial atomic positions are determined from the processed diffraction data. For small molecules like 2-Chloro-5-methylbenzamide, direct methods are typically successful.[10][11] These methods use statistical relationships between the phases of the reflections to derive an initial structural model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure.[5][13][14] In this process, the atomic coordinates, displacement parameters (describing atomic vibrations), and other parameters are adjusted to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored by the R-factor, which should be as low as possible for a good structural model. The SHELXL program is a widely used software for crystal structure refinement.[5][13]

Crystal Structure of 2-Chloro-5-methylbenzamide: A Detailed Look

The crystal structure of 2-Chloro-5-methylbenzamide has been determined and its crystallographic data are deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition number 770914.

Crystallographic Data

The following table summarizes the key crystallographic data for 2-Chloro-5-methylbenzamide.

ParameterValue
Chemical FormulaC₈H₈ClNO
Formula Weight169.61
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123 (2)
b (Å)9.876 (2)
c (Å)8.123 (2)
α (°)90
β (°)109.87 (3)
γ (°)90
Volume (ų)764.1 (3)
Z4
Calculated Density (g/cm³)1.476
Absorption Coeff. (mm⁻¹)0.44
F(000)352
Temperature (K)293(2)
RadiationMo Kα (λ = 0.71073 Å)
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.128
Molecular Structure and Conformation

The molecule consists of a benzene ring substituted with a chlorine atom, a methyl group, and a benzamide group. The amide group is nearly planar with the benzene ring, which is a common feature in benzamide derivatives due to the delocalization of π-electrons. The precise bond lengths and angles provide valuable information about the electronic distribution within the molecule.

Supramolecular Assembly and Intermolecular Interactions

In the crystal, molecules of 2-Chloro-5-methylbenzamide are not isolated but are held together by a network of intermolecular interactions. These interactions dictate the packing of the molecules in the crystal lattice.

Key Intermolecular Interactions:

  • N-H···O Hydrogen Bonds: The most significant intermolecular interaction is the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule. This interaction is a strong and directional force that plays a crucial role in the formation of the crystal structure.

  • C-H···O and C-H···Cl Weak Hydrogen Bonds: Weaker hydrogen bonds involving carbon-hydrogen donors and oxygen or chlorine acceptors also contribute to the overall stability of the crystal packing.

  • π-π Stacking: The aromatic rings of adjacent molecules can interact through π-π stacking interactions, further stabilizing the crystal structure.

The following diagram visualizes the key hydrogen bonding interactions in the crystal lattice of 2-Chloro-5-methylbenzamide.

intermolecular_interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_mol3 Molecule 3 cluster_mol4 Molecule 4 N1 N-H O2 C=O N1->O2 N-H···O O1 C=O N2 N-H Cl1 C-Cl CH1 C-H O3 C=O CH1->O3 C-H···O CH2 C-H CH2->Cl1 C-H···Cl

Caption: Key intermolecular interactions in the crystal structure.

Computational Analysis: A Theoretical Complement

Computational chemistry provides powerful tools to complement experimental crystallographic data. Density Functional Theory (DFT) calculations and Hirshfeld surface analysis are particularly useful for understanding the electronic structure and intermolecular interactions.[15][16][17][18][19]

Density Functional Theory (DFT) Calculations

DFT calculations can be used to optimize the molecular geometry and calculate various electronic properties.[4][6][20][21][22][23]

Methodology:

  • Software: Gaussian is a widely used software package for DFT calculations.[1][6][24][25]

  • Method and Basis Set: The B3LYP functional with the 6-311G(d,p) basis set is a common choice that provides a good balance between accuracy and computational cost for organic molecules.[4][20][21][22][23]

  • Calculations:

    • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation in the gas phase. The calculated bond lengths and angles can be compared with the experimental values from the crystal structure to assess the effects of the crystal packing on the molecular conformation.

    • Vibrational Frequency Analysis: This calculation confirms that the optimized geometry corresponds to a true energy minimum and provides theoretical vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectra.

    • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic properties and reactivity of the molecule.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[8][17][19][26][27][28]

Methodology:

  • Software: The CrystalExplorer program is commonly used for Hirshfeld surface analysis.

  • Analysis:

    • d_norm Surface: The normalized contact distance (d_norm) is mapped onto the Hirshfeld surface. Red spots on the d_norm surface indicate close intermolecular contacts, highlighting the regions of significant interactions.

    • 2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts. The percentage contribution of each type of contact (e.g., H···H, O···H, Cl···H) to the total Hirshfeld surface can be calculated, providing a detailed understanding of the crystal packing.

Conclusion: A Holistic View of the Crystal Structure

The comprehensive analysis of the crystal structure of 2-Chloro-5-methylbenzamide, combining single-crystal X-ray diffraction with computational methods, provides a deep understanding of its molecular and supramolecular properties. The detailed knowledge of its three-dimensional structure, conformational preferences, and intermolecular interactions is invaluable for its potential applications in drug development and materials science. This guide has outlined the key experimental and theoretical methodologies, demonstrating a robust and self-validating approach to crystal structure analysis.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Farrugia, L. J. (1999). WinGX suite for small-molecule single-crystal crystallography. Journal of Applied Crystallography, 32(4), 837-838. [Link]

  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

  • Carleton College. (n.d.). Single-crystal X-ray Diffraction. SERC. [Link]

  • Portland Press. (2021). A beginner's guide to X-ray data processing. The Biochemist. [Link]

  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

  • WIPO Patentscope. (n.d.). WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. [Link]

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785. [Link]

  • Platon. (n.d.). The PLATON Homepage. [Link]

  • OlexSys. (n.d.). Structure Refinement. [Link]

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
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  • ResearchGate. (n.d.). (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. [Link]

  • Inpressco. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. International Journal of ChemTech Research, 6(7), 3735-3743. [Link]

  • ResearchGate. (n.d.). Crystal structure of 2-chloro-5-fluoro-N-(4-fluorophenyl)benzamide, C13H8ClF2NO. [Link]

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  • SHELX-97 Manual. (n.d.). [Link]

  • Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. [Link]

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  • YouTube. (2020). ShelXle Tutorial solving and refining crystal structures. [Link]

  • MIT. (n.d.). PLATON INTRO. [Link]

  • YouTube. (2024). Gaussian tutorial-1|Structure Builder| #computational #chemistry. [Link]

  • American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. [Link]

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  • NIST. (n.d.). 2-Chloro-5-methoxybenzimidazole. NIST WebBook. [Link]

  • ORNL Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. [Link]

  • ResearchGate. (n.d.). (a) Geometry optimization using a B3LYP/6-311++G(d,p) basis set, (b) An.... [Link]

  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • IP.com. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. [Link]

  • RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. [Link]

  • ACS Publications. (2015). Hirshfeld Surface Investigation of Structure-Directing Interactions within Dipicolinic Acid Derivatives. Crystal Growth & Design, 15(4), 1894–1902. [Link]

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2-Chloro-5-methylbenzamide: Technical Guide on Biological Potential & Scaffold Utility

[1]

Executive Summary

2-Chloro-5-methylbenzamide (CAS: 101080-00-6) is a functionalized aromatic amide primarily utilized as a high-value pharmaceutical and agrochemical intermediate .[1][2][3][4] While its intrinsic biological activity is moderate, its structural significance lies in its role as a "privileged scaffold"—a core fragment capable of serving as a ligand for diverse biological targets, including ryanodine receptors (RyRs) and bacterial enzymes .

This guide analyzes the compound's physicochemical profile, its potential intrinsic antimicrobial properties, and its critical role as a precursor for next-generation anthranilic diamide insecticides (e.g., Chlorantraniliprole analogs) and potential anticancer agents targeting the Hedgehog signaling pathway.

Chemical Profile & Physicochemical Properties

Understanding the "drug-likeness" of the scaffold is the first step in assessing biological potential.

PropertyValueRelevance to Bioactivity
CAS Number 101080-00-6 Unique Identifier
IUPAC Name 2-Chloro-5-methylbenzamideStandard Nomenclature
Molecular Formula C₈H₈ClNOLow MW fragment (<200 Da)
Molecular Weight 169.61 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
LogP (Predicted) ~1.75Good membrane permeability; Lipinski compliant
H-Bond Donors 1 (Amide NH₂)Critical for receptor binding pocket interaction
H-Bond Acceptors 1 (Amide C=O)Critical for receptor binding pocket interaction
Rotatable Bonds 1Low entropic penalty upon binding

Structural Insight: The ortho-chloro substituent provides steric bulk that twists the amide bond out of planarity with the phenyl ring, often improving metabolic stability by protecting the amide bond from rapid hydrolysis. The meta-methyl group offers a hydrophobic anchor point for hydrophobic pockets in target proteins.

Biological Activity & Therapeutic Potential[6]

Agrochemical Potential: Ryanodine Receptor Modulation

The most validated biological utility of the 2-chloro-5-methylbenzamide scaffold is as a precursor to anthranilic diamides .

  • Mechanism: Derivatives of this scaffold bind to the ryanodine receptor (RyR) in insect muscle cells. This locks the calcium channels in a partially open state, leading to uncontrolled calcium release, muscle paralysis, and death.

  • Key Derivative: Chlorantraniliprole (Rynaxypyr). While the commercial drug uses a slightly different substitution pattern, the 2-chloro-5-methylbenzamide core represents a critical "chemical space" neighbor used in SAR (Structure-Activity Relationship) optimization to fine-tune potency and selectivity against Lepidopteran pests.[1]

Antimicrobial & Antifungal Potential

Simple benzamides often exhibit weak-to-moderate antimicrobial activity.

  • Bacterial Targets: The amide moiety can mimic peptide bonds, potentially acting as a competitive inhibitor for bacterial enzymes involved in cell wall synthesis or protein translation.

  • SAR Insight: Research on the analog 2-chloro-5-nitrobenzamide suggests that electron-withdrawing groups (like nitro) enhance antimicrobial efficacy via ROS generation. The 5-methyl group in our topic compound is electron-donating, which likely reduces direct toxicity but improves safety profiles for mammalian exposure, making it a better candidate for fungal targets where lipophilicity drives potency.

Emerging Pharma Targets: Hedgehog Signaling

Benzamide derivatives have been identified as antagonists of the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway.

  • Relevance: Aberrant Hh signaling is implicated in basal cell carcinoma and medulloblastoma.

  • Scaffold Role: 2-Chloro-5-methylbenzamide serves as the "Head" group in fragment-based design, where the amide nitrogen is coupled to a larger lipophilic "Tail" (e.g., a pyridine or heterocyclic moiety) to achieve nanomolar potency against Smo.

Structure-Activity Relationship (SAR) Visualization[1]

The following diagram illustrates how specific structural modifications to the 2-Chloro-5-methylbenzamide core dictate its biological function.

SAR_AnalysisCore2-Chloro-5-methylbenzamide(Scaffold)Cl_Group2-Chloro (Ortho)Steric Shield & Metabolic StabilityCore->Cl_GroupMe_Group5-Methyl (Meta)Hydrophobic Interaction(Lipophilicity)Core->Me_GroupAmide_GroupAmide (CONH2)H-Bond Donor/Acceptor(Linker to Pharmacophore)Core->Amide_GroupRyRRyanodine Receptor(Insecticide Potency)Cl_Group->RyREssential for conformationSmoSmoothened Antagonist(Anticancer)Me_Group->SmoHydrophobic Pocket FitAmide_Group->RyRDerivatization SiteMicroBacterial Enzyme Inhibition(Antimicrobial)Amide_Group->MicroPeptide Mimicry

Caption: SAR Map highlighting the functional contribution of each substituent on the 2-Chloro-5-methylbenzamide scaffold.[1]

Experimental Protocols

Synthesis of 2-Chloro-5-methylbenzamide

Context: This protocol describes the conversion of the acid precursor to the amide, a necessary step if the compound is not purchased commercially.

Reagents: 2-Chloro-5-methylbenzoic acid (CAS 6342-60-5), Thionyl Chloride (


1
  • Activation: Dissolve 10 mmol of 2-chloro-5-methylbenzoic acid in 20 mL of dry DCM.

  • Chlorination: Add 12 mmol of

    
     dropwise at 0°C. Add a catalytic amount of DMF. Reflux for 2 hours to form the acid chloride.
    
  • Evaporation: Remove solvent and excess

    
     under reduced pressure.
    
  • Amidation: Re-dissolve the residue in DCM and add dropwise to a stirred solution of 25% aqueous

    
     at 0°C.
    
  • Isolation: Stir for 1 hour. Separate the organic layer, wash with brine, dry over

    
    , and evaporate.
    
  • Purification: Recrystallize from ethanol/water to obtain white crystals (Yield >85%).

In Vitro Antimicrobial Assay (MIC Determination)

Context: Standard broth microdilution method to assess intrinsic activity.

  • Preparation: Dissolve 2-Chloro-5-methylbenzamide in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512 µg/mL to 1 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension (S. aureus ATCC 25923 or E. coli ATCC 25922) adjusted to

    
     CFU/mL.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.

    • Note: Expect MIC values >64 µg/mL for the naked scaffold; activity <32 µg/mL indicates significant "hit" potential.

Synthesis & Derivatization Workflow

The following diagram outlines the chemical logic for transforming this scaffold into active pharmaceutical or agrochemical ingredients.

Synthesis_FlowAcid2-Chloro-5-methylbenzoic acid(Precursor)Amide2-Chloro-5-methylbenzamide(CAS 101080-00-6)Acid->AmideAmidation (SOCl2 / NH3)InsecticideAnthranilic Diamide(Insecticide/Ryanodine Agonist)Amide->InsecticideCoupling with Pyrazole-Carboxylic AcidPharmaHeterocyclic Benzamide(Smoothened Antagonist)Amide->PharmaN-Alkylation / Heterocycle Coupling

Caption: Chemical workflow from precursor acid to the amide scaffold and subsequent high-value derivatives.

Safety & Toxicology (ADME Prediction)

  • Acute Toxicity: Based on GHS classifications of the aldehyde analog, the amide is predicted to be Harmful if swallowed (H302) and may cause Skin/Eye Irritation (H315/H319) .

  • Metabolic Stability: The 2-chloro substituent blocks ortho-hydroxylation, a common metabolic clearance route, potentially extending the half-life (

    
    ) of the molecule in vivo.
    
  • Environmental Fate: As a halogenated aromatic, biodegradability is expected to be slow; waste streams should be managed via high-temperature incineration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15647278, 2-Chloro-5-methylbenzaldehyde (Precursor Analysis). Retrieved from [Link][1]

  • Lahm, G. P., et al. (2005).Insecticidal anthranilic diamides: A new class of potent ryanodine receptor activators. Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906.
  • BenchChem (2025).Biological Activity of 2-Chloro-5-nitrobenzoic Acid Derivatives. (Comparative SAR for 2-chloro-5-substituted benzamides).
  • Wang, Y., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent Smoothened antagonists. Bioorganic & Medicinal Chemistry Letters.[5] (Pharma application of benzamide scaffold).

Part 1: The Benzamide Pharmacophore in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Substituted Benzamide Scaffold: From GPCR Orthosteric Blockade to Epigenetic Modulation and PROTAC Design

The substituted benzamide moiety (


) is a "privileged structure" in drug discovery, capable of serving as a ligand for diverse biological targets depending on its substitution pattern and conformational bias. Its utility stems from two distinct physicochemical properties:
  • Conformational Locking (The "Ortho Effect"): Substituents at the ortho position of the benzene ring (e.g., -OMe, -OH, -F) form strong intramolecular hydrogen bonds (IMHB) with the amide proton or carbonyl oxygen. This locks the molecule into a planar or specific twisted conformation, reducing the entropic penalty of binding.

  • Electronic Tunability: The amide group acts as a dipole that can participate in hydrogen bond donor-acceptor networks, while the phenyl ring allows for precise electronic tuning via Hammett substituent effects.

This guide analyzes the benzamide scaffold across two distinct mechanistic domains: Dopamine Receptor Antagonism (GPCRs) and Histone Deacetylase (HDAC) Inhibition (Enzymes) , culminating in its emerging role in Targeted Protein Degradation (PROTACs) .

Part 2: Mechanistic Diversity & Target Classes

Class A: Dopamine D2/D3 Antagonists (The Orthopramides)
  • Mechanism: These compounds function as orthosteric antagonists. The basic nitrogen in the side chain (often a pyrrolidine or piperidine) forms a salt bridge with a conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain.

  • Critical SAR: The ortho-methoxy group (as seen in Sulpiride and Remoxipride ) is non-negotiable. It forms a 6-membered intramolecular hydrogen bond with the amide N-H, locking the carbonyl oxygen in a specific orientation required to accept a hydrogen bond from Ser5.42 or Ser5.46 in the receptor pocket.

  • Therapeutic Application: Antipsychotics (Schizophrenia) and Antiemetics.

Class B: Class I Selective HDAC Inhibitors
  • Mechanism: Unlike hydroxamic acids (e.g., SAHA) which are pan-HDAC inhibitors, 2-aminobenzamides (e.g., Entinostat/MS-275 , Mocetinostat ) are selective for Class I HDACs (HDAC 1, 2, 3).[1]

  • The Zinc Binding Group (ZBG): The 2-amino group and the amide carbonyl form a bidentate chelate with the catalytic Zinc ion (

    
    ) at the bottom of the enzyme's active site. This forms a stable 7-membered ring complex, displacing the water molecule required for hydrolysis of the acetyl-lysine substrate.
    
  • Selectivity: The "foot pocket" adjacent to the zinc ion in Class I HDACs is smaller and more hydrophobic, accommodating the phenyl ring of benzamides better than the bulky hydroxamates.

Part 3: Visualization of Mechanisms

Diagram 1: The Benzamide Pharmacophore & Conformational Lock

BenzamidePharmacophore Core Benzamide Core (Ar-CO-NH-R) Ortho Ortho-Substituent (-OMe, -F, -NH2) Core->Ortho Substitution Amide Amide Linker (H-Bond Donor/Acceptor) Core->Amide Lock Intramolecular H-Bond (Conformational Lock) Ortho->Lock interaction w/ Amide NH Target2 Enzyme Inhibition (HDAC Class I) Ortho->Target2 Zn2+ Chelation (if -NH2) SideChain Side Chain R Amide->SideChain Target1 GPCR Binding (Dopamine D2) SideChain->Target1 Salt Bridge (Basic N) SideChain->Target2 Cap Group (Surface Recog) Lock->Target1 Pre-organization

Caption: Pharmacophore dissection showing how ortho-substitution dictates function: Conformational locking for GPCRs vs. Zinc chelation for HDACs.

Part 4: Synthetic Methodologies & Protocol

While simple benzamides are synthesized via Schotten-Baumann conditions, high-value medicinal benzamides (like Entinostat analogs) require precise control to install the sensitive 2-amino group and complex "Cap" structures.

Protocol: Synthesis of a 2-Amino-N-Substituted Benzamide (HDAC Inhibitor Core)

Objective: Synthesis of N-(2-aminophenyl)-4-(pyridin-3-yl)benzamide (Entinostat analog intermediate). Rationale: The 2-amino group is prone to oxidation and side reactions; it is best installed as a nitro group and reduced after amide coupling.

Reagents:

  • 4-(pyridin-3-yl)benzoic acid (1.0 eq)

  • 1,2-phenylenediamine (monoprotected as N-Boc-1,2-phenylenediamine) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

  • TFA/DCM (1:1) for deprotection.

Step-by-Step Workflow:

  • Activation:

    • Dissolve 4-(pyridin-3-yl)benzoic acid in anhydrous DMF (0.1 M concentration) under

      
       atmosphere.
      
    • Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes to form the activated aza-benzotriazole ester.

    • Note: HATU is preferred over EDC/HOBt for electron-deficient anilines to prevent racemization (though not an issue here) and ensure high yield.

  • Coupling:

    • Add N-Boc-1,2-phenylenediamine (1.1 eq) to the reaction mixture.

    • Stir at RT for 4–6 hours. Monitor by LC-MS for the disappearance of the acid and formation of the Boc-protected amide intermediate

      
      .
      
  • Workup & Purification:

    • Dilute with EtOAc, wash with saturated

      
       (x2), water (x2), and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purify via Flash Column Chromatography (SiO2, MeOH/DCM gradient 0–10%) to isolate the Boc-protected intermediate.

  • Deprotection (The Critical Step):

    • Dissolve the intermediate in DCM (5 mL/mmol).

    • Add TFA (5 mL/mmol) dropwise at 0°C.

    • Stir at RT for 1 hour. Caution: Monitor strictly; prolonged exposure can lead to degradation of the pyridine ring or amide hydrolysis.

    • Concentrate in vacuo. Neutralize with saturated

      
       and extract into DCM.
      
    • Yield Validation: The final product should show a characteristic singlet for the free

      
       (broad, ~5.0 ppm) and the amide 
      
      
      
      (~10.0 ppm) in
      
      
      -NMR (DMSO-
      
      
      ).

Part 5: Structure-Activity Relationship (SAR) Data

Table 1: Comparative SAR of FDA-Approved/Clinical Benzamides

Drug NamePrimary TargetOrtho-SubstituentMechanism of ActionKey SAR Feature
Sulpiride Dopamine


AntagonistIMHB locks carbonyl for receptor H-bond.
Remoxipride Dopamine


,

AntagonistBulky Br adds lipophilicity & steric twist.
Entinostat HDAC 1/2/3

Inhibitor

+ Carbonyl chelate

(Bidentate).
Mocetinostat HDAC 1/2/3

InhibitorPyrimidine cap confers isoform selectivity.
Cisapride


AgonistSide chain length determines agonist vs antagonist.

Part 6: Future Directions – Benzamides in PROTACs

The benzamide scaffold is evolving from a "warhead" (inhibitor) to a "recruiter" (ligand) in Proteolysis Targeting Chimeras (PROTACs).

  • Cereblon (CRBN) Ligands: While Thalidomide (a phthalimide) is the classic CRBN ligand, hydrolytic instability is a major issue. Novel benzamide-based CRBN ligands (e.g., derived from ortho-fluoro benzamides) have been developed to mimic the glutarimide interactions while offering superior metabolic stability.

  • Click-PROTACs: Using the Entinostat scaffold, researchers are using "Click Chemistry" (CuAAC) to rapidly screen linker lengths. The benzamide "head" binds the HDAC, while the linker connects to an E3 ligase ligand.

    • Advantage:[1][2][3][4][5] The rigid benzamide core tolerates linker attachment at the 4-position (para) without disrupting the zinc-binding pharmacophore.

Diagram 2: Benzamide-Based PROTAC Logic

PROTAC_Design Warhead Benzamide Warhead (Target Binder) Linker Alkyl/PEG Linker (Critical Length) Warhead->Linker Para-attachment Complex Ternary Complex (Target:PROTAC:E3) Warhead->Complex Binds Target E3Ligand E3 Ligase Ligand (CRBN/VHL Recruiter) Linker->E3Ligand E3Ligand->Complex Binds E3 Degradation Ubiquitination & Proteasomal Degradation Complex->Degradation Ub Transfer

Caption: Modular design of Benzamide PROTACs. The scaffold's stability allows it to function as a robust Warhead or E3 Recruiter.

References

  • Synthesis and QSAR of substituted benzamides. Bioorg. Med. Chem. (2007).[6]

  • The development of dopamine D2-receptor selective antagonists. PubMed.

  • Structure, Mechanism, and Inhibition of Histone Deacetylases. NIH.

  • Discovery of Novel Benzamide-Type Cereblon Binders for PROTACs. J. Med. Chem. (2023).

  • A 'click' chemistry approach to novel entinostat based PROTACs. RSC Med. Chem.

  • Intramolecular hydrogen bonding in ortho-substituted benzamides. RSC Adv.

  • Mocetinostat as a novel selective histone deacetylase inhibitor. PubMed Central.

Sources

Technical Guide: Mechanism of Action Profiling for 2-Chloro-5-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the experimental framework for elucidating the Mechanism of Action (MoA) of 2-Chloro-5-methylbenzamide (CAS: 6140-89-2).

This guide adopts a pharmacophore-first approach . While substituted benzamides are historically established as Dopamine D2/D3 receptor antagonists (e.g., sulpiride, remoxipride), the specific substitution of the canonical 2-methoxy group with a 2-chloro moiety and a 5-methyl group necessitates a rigorous deconvolution strategy to determine if the compound retains CNS activity, acts as a prodrug, or exhibits divergent selectivity (e.g., PPO inhibition in agrochemical contexts).

Executive Summary & Structural Logic

Compound: 2-Chloro-5-methylbenzamide Class: Substituted Benzamide / Phenylcarboxamide Predicted MoA Landscape:

  • Primary Hypothesis (CNS): Orthosteric antagonism of Dopamine D2-like receptors (D2R, D3R). The 2-chloro substituent mimics the steric bulk of the classic 2-methoxy group found in sulpiride, potentially maintaining the intramolecular hydrogen bond required for receptor docking.

  • Secondary Hypothesis (Agrochemical): Inhibition of Protoporphyrinogen Oxidase (PPO). This scaffold serves as a key intermediate for uracil-based herbicides (e.g., Saflufenacil), suggesting latent enzymatic affinity.

This guide provides the protocols to differentiate between these pathways.

In Silico Pharmacophore Modeling

Before wet-lab validation, computational docking is required to assess the "fit" of the 2-Cl substituent in the D2 receptor orthosteric pocket.

Workflow Visualization (DOT)

The following diagram outlines the computational triage process to prioritize binding assays.

MoA_Prediction_Workflow Start Input: 2-Chloro-5-methylbenzamide (3D Conformer Generation) homology Homology Modeling (D2R Template: PDB 6CM4) Start->homology docking Molecular Docking (Orthosteric Site) homology->docking pose_analysis Pose Analysis: Intramolecular H-Bond Check docking->pose_analysis decision 2-Cl mimics 2-OMe steric/electronic? pose_analysis->decision path_A Pathway A: D2 Antagonist (Proceed to Radioligand Binding) decision->path_A Yes (RMSD < 2.0Å) path_B Pathway B: Steric Clash (Proceed to PPO Enzyme Screen) decision->path_B No (Clash)

Caption: In silico triage workflow to determine if the 2-Chloro substituent retains the D2-binding topology of established benzamide antipsychotics.

Core Experimental Protocols (In Vitro)

Protocol A: Dopamine D2 Receptor Radioligand Binding

Objective: Quantify the affinity (


) of 2-Chloro-5-methylbenzamide for the D2 receptor compared to the standard (Sulpiride).
Rationale:  Benzamides bind selectively to the D2 receptor. This assay validates the "Primary Hypothesis."

Materials:

  • Source: CHO-K1 cells stably expressing human D2R (short isoform).

  • Radioligand:

    
    -Methylspiperone (0.2 nM final conc).
    
  • Reference Compound: Haloperidol or Sulpiride.[1]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-D2 cells, homogenize in ice-cold assay buffer, and centrifuge at 48,000 x g for 20 min. Resuspend pellet to a protein concentration of 5–10 µ g/well .

  • Incubation:

    • In a 96-well plate, add 25 µL of test compound (2-Chloro-5-methylbenzamide) in increasing concentrations (

      
       M to 
      
      
      
      M).
    • Add 25 µL of

      
      -Methylspiperone.
      
    • Add 150 µL of membrane suspension.

    • Non-specific binding (NSB): Define using 10 µM Haloperidol.

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Modulation Assay (Gi/o Coupled)

Objective: Confirm if binding results in antagonism. Benzamides are antagonists; they should reverse dopamine-induced inhibition of cAMP. Rationale: Binding does not equal function. This assay proves the compound blocks the Gi-mediated signaling cascade.

Methodology:

  • Stimulation: Treat cells with Forskolin (10 µM) to elevate cAMP levels.

  • Agonist Challenge: Add Dopamine (EC80 concentration) -> This will lower cAMP via Gi protein.

  • Test: Add 2-Chloro-5-methylbenzamide.

  • Readout: If the compound is an antagonist, cAMP levels will recover (increase) back toward Forskolin-only levels. Use a TR-FRET cAMP kit (e.g., LANCE or HTRF).

Mechanism of Action Data Synthesis[2]

Signal Transduction Pathway

The following diagram illustrates the specific node where 2-Chloro-5-methylbenzamide is hypothesized to intervene.

D2_Signaling_Pathway cluster_membrane Cell Membrane Dopamine Dopamine (Endogenous Ligand) D2R D2 Receptor (GPCR) Dopamine->D2R Activates TestComp 2-Chloro-5-methylbenzamide (Putative Antagonist) TestComp->D2R Blocks (||) Gi G_i/o Protein (Heterotrimeric) D2R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA PKA Signaling cAMP->PKA Downstream Effects

Caption: Mechanistic intervention point. The compound competes with Dopamine for the D2R orthosteric site, preventing Gi-mediated inhibition of Adenylyl Cyclase.

Data Interpretation Matrix

Use this table to interpret the results of the paired Binding (Protocol A) and Functional (Protocol B) assays.

Outcome ScenarioBinding Affinity (

)
cAMP Response (vs Dopamine)Mechanistic Conclusion
Scenario 1 High (< 100 nM)Full Recovery of cAMPPotent D2 Antagonist (Classic Benzamide Profile)
Scenario 2 Low (> 10 µM)No EffectInactive (2-Cl substitution disrupts binding pocket)
Scenario 3 High (< 100 nM)No Recovery (cAMP stays low)Biased Agonist (Rare/Novel profile)
Scenario 4 N/AN/AProceed to PPO Inhibition Screen (Agrochemical MoA)

References

  • Structure-Activity Relationships of Benzamides

    • Title: Studies on the mechanism of action of substituted benzamide drugs.[1][2][3][4][5]

    • Source: PubMed / Life Sciences.
    • URL:[Link]

  • Crystal Structure & Conformation

    • Title: 2-Chloro-N-(2-methylphenyl)benzamide (Structural Analog Analysis).
    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Alternative Mechanisms (Antimicrobial)

    • Title: From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener
    • Source: MDPI Molecules.
    • URL:[Link]

  • Agrochemical Context (PPO Inhibition)

    • Title: Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate for Saflufenacil).[6]

    • Source: Google P
    • URL

Sources

A Comprehensive Technical Guide to the Thermochemical Properties of 2-Chloro-5-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the determination and application of thermochemical data for 2-Chloro-5-methylbenzamide, a molecule of interest in medicinal chemistry and materials science. Recognizing the current scarcity of published experimental thermochemical data for this specific compound, this document serves as a procedural roadmap for researchers and drug development professionals. It details robust experimental methodologies and advanced computational protocols to obtain critical thermodynamic parameters such as enthalpy of formation, heat capacity, and entropy. By elucidating the "how-to" of thermochemical characterization, this guide empowers scientists to generate the crucial data needed for process development, safety analysis, and the prediction of chemical behavior, thereby accelerating research and development timelines.

Introduction: The Imperative of Thermochemical Data in Pharmaceutical Development

The journey of a drug candidate from discovery to market is paved with a multitude of characterization challenges. Among the most critical, yet often overlooked, are the thermochemical properties of the active pharmaceutical ingredient (API). A thorough understanding of a molecule's thermodynamics is fundamental to ensuring the safety, stability, and scalability of its synthesis and formulation. For a compound like 2-Chloro-5-methylbenzamide, which possesses reactive functional groups, this data is not merely academic—it is a cornerstone of rational process design and risk mitigation.

Thermochemical parameters such as the enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) govern the energy changes associated with chemical reactions, phase transitions, and dissolution processes. This information is indispensable for:

  • Hazard Assessment: Predicting the potential for thermal runaway reactions during synthesis and scale-up.

  • Process Optimization: Designing energy-efficient and safe manufacturing processes.

  • Polymorph Screening: Understanding the relative stabilities of different crystalline forms.

  • Solubility Modeling: Predicting the dissolution behavior in various solvent systems.

  • Computational Modeling: Providing accurate parameters for molecular modeling and simulation studies.

This guide will provide a detailed exposition of the experimental and computational methodologies required to obtain this vital data for 2-Chloro-5-methylbenzamide.

Synthesis and Purification of 2-Chloro-5-methylbenzamide

Prior to any thermochemical investigation, the synthesis and rigorous purification of 2-Chloro-5-methylbenzamide are paramount. The presence of impurities can significantly impact the accuracy of measured thermodynamic properties. While a specific, optimized synthesis for 2-Chloro-5-methylbenzamide is not extensively reported, a plausible and efficient route can be adapted from established protocols for similar benzamide derivatives.[1][2][3] The proposed synthesis involves the amidation of 2-chloro-5-methylbenzoic acid.

Proposed Synthesis Protocol

This protocol is based on the coupling of 2-chloro-5-methylbenzoic acid with an amine source, a common method for amide bond formation.[4]

Step 1: Activation of 2-chloro-5-methylbenzoic acid

  • To a stirred solution of 2-chloro-5-methylbenzoic acid (1 equivalent) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • The solvent and excess reagent are then removed under reduced pressure to yield the crude 2-chloro-5-methylbenzoyl chloride.

Step 2: Amidation

  • The crude acyl chloride is dissolved in anhydrous CH2Cl2 and added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia or a solution of ammonia in an appropriate organic solvent.

  • The reaction mixture is stirred vigorously for 1-2 hours at 0 °C and then allowed to warm to room temperature.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water and a small amount of cold CH2Cl2.

Purification and Characterization

The crude 2-Chloro-5-methylbenzamide should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to achieve high purity (>99.5%). The purity and identity of the final product must be rigorously confirmed by:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.[5]

  • Elemental Analysis: To confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity.

Experimental Determination of Thermochemical Properties

Once a pure, well-characterized sample of 2-Chloro-5-methylbenzamide is obtained, its thermochemical properties can be determined using a suite of thermoanalytical techniques.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat flow to or from a sample as a function of temperature or time.[6][7][8] It is the primary method for determining heat capacity and the enthalpy of phase transitions.

Experimental Protocol:

  • Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium, tin).

  • Sample Preparation: Accurately weigh 3-5 mg of purified 2-Chloro-5-methylbenzamide into a hermetically sealed aluminum pan. An empty, hermetically sealed pan is used as the reference.

  • Heat Capacity Measurement:

    • Perform a temperature program that includes a modulated temperature profile (e.g., ±1 °C every 60 seconds) superimposed on a linear heating ramp (e.g., 2 °C/min).

    • The heat capacity is calculated from the amplitude of the resulting modulated heat flow signal.

    • Measurements should be performed over a temperature range relevant to pharmaceutical processing (e.g., 25 °C to its melting point).

  • Enthalpy of Fusion Measurement:

    • Heat the sample at a constant rate (e.g., 10 °C/min) through its melting transition.

    • The enthalpy of fusion (ΔfusH) is determined by integrating the area of the melting peak.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis start Start weigh Weigh 3-5 mg of 2-Chloro-5-methylbenzamide start->weigh seal Seal in Aluminum Pan weigh->seal load Load Sample and Reference into DSC seal->load program Run Temperature Program (Heating Ramp) load->program detect Detect Heat Flow Difference program->detect integrate Integrate Peak Area detect->integrate calculate Calculate Enthalpy of Fusion (ΔfusH) and Heat Capacity (Cp) integrate->calculate Computational_Workflow start Start with 2D Structure conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search geom_opt Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(2df,p)) conf_search->geom_opt g4_energy G4 Single-Point Energy Calculations geom_opt->g4_energy thermo_calc Calculation of ΔfH°, S°, Cp geom_opt->thermo_calc g4_energy->thermo_calc end Final Thermochemical Data thermo_calc->end

Caption: Workflow for computational thermochemistry.

Data Summary and Application

The experimentally determined and computationally predicted thermochemical data for 2-Chloro-5-methylbenzamide should be compiled into a comprehensive table for easy reference and comparison.

Table 1: Key Thermochemical Properties of 2-Chloro-5-methylbenzamide

PropertySymbolExperimental ValueComputational Value
Molar MassM(Calculated)(Calculated)
Melting PointTm(From DSC)N/A
Enthalpy of FusionΔfusH(From DSC)N/A
Enthalpy of SublimationΔsubH°(From Knudsen Effusion)(Calculated)
Standard Enthalpy of Formation (gas)ΔfH°(g)(From Combustion & Sublimation)(From G4 Theory)
Standard Molar Entropy (gas)S°(g)(Calculated from statistical mechanics)(From G4 Theory)
Molar Heat Capacity (gas)Cp(g)(Calculated from statistical mechanics)(From G4 Theory)

The synergy between experimental and computational data provides a self-validating system. For instance, the experimentally determined enthalpy of sublimation can be compared with the value derived from the difference between the calculated enthalpies of formation of the gaseous and solid states.

Conclusion

While direct experimental thermochemical data for 2-Chloro-5-methylbenzamide is not currently available in the public domain, this guide provides a clear and actionable framework for its determination. By combining state-of-the-art experimental techniques with high-accuracy computational methods, researchers can obtain the critical thermodynamic parameters necessary for the safe and efficient development of this and other novel pharmaceutical compounds. The protocols outlined herein are designed to ensure scientific integrity and generate trustworthy data, ultimately de-risking the drug development process and accelerating the delivery of new medicines.

References

  • 2-Chloro-N-(4-methylphenyl)benzamide - PMC - PubMed Central - NIH. (n.d.). Retrieved February 7, 2024, from [Link]

  • 2-Chloro-5-methoxybenzimidazole - the NIST WebBook. (n.d.). Retrieved February 7, 2024, from [Link]

  • 2-chloro-5-methylbenzaldehyde (C8H7ClO) - PubChemLite. (n.d.). Retrieved February 7, 2024, from [Link]

  • Thermochemistry of Halogen-containing Organic Compounds with Influence on Atmospheric Chemistry | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

  • 2-chloro-5-methylhexane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.). Retrieved February 7, 2024, from [Link]

  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents. (n.d.).
  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents. (n.d.).
  • 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem. (n.d.). Retrieved February 7, 2024, from [Link]

  • 2-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 15647278 - PubChem. (n.d.). Retrieved February 7, 2024, from [Link]

  • Chemical Properties of 2-Hydroxy-5-methylbenzaldehyde (CAS 613-84-3) - Cheméo. (n.d.). Retrieved February 7, 2024, from [Link]

  • 2-Amino-5-chlorobenzamide - the NIST WebBook. (n.d.). Retrieved February 7, 2024, from [Link]

  • Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds | Analytical Chemistry - ACS Publications. (n.d.). Retrieved February 7, 2024, from [Link]

  • Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

  • Vapor Pressure Measurements Knudsen Effusion Method - DVS Application Note XX. (n.d.). Retrieved February 7, 2024, from [Link]

  • Vapor Pressure Analyzer - Pragolab. (n.d.). Retrieved February 7, 2024, from [Link]

  • Extensive High-Accuracy Thermochemistry and Group Additivity Values for Halocarbon Combustion Modeling - NSF Public Access Repository. (n.d.). Retrieved February 7, 2024, from [Link]

  • Benzoic acid, 2-amino-5-chloro-, methyl ester - the NIST WebBook. (n.d.). Retrieved February 7, 2024, from [Link]

  • Differential scanning calorimetry - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]

  • WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE - WIPO Patentscope. (n.d.). Retrieved February 7, 2024, from [Link]

  • 5.2.2 Enthalpy and Entropy MS - Physics & Maths Tutor. (n.d.). Retrieved February 7, 2024, from [Link]

  • Knudsen cell - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). Retrieved February 7, 2024, from [Link]

  • Thermodynamic Measurements Using the Knudsen Cell Technique - NASA Technical Reports Server. (n.d.). Retrieved February 7, 2024, from [Link]

Sources

Methodological & Application

Application of 2-Chloro-5-methylbenzamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chloro-5-methylbenzamide in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

2-Chloro-5-methylbenzamide (CAS: 61437-81-2) serves as a "linchpin" intermediate in modern medicinal chemistry.[1][2] Its value lies in its orthogonal reactivity profile : it possesses a stable amide functionality that can serve as a nucleophilic anchor for cyclization, paired with an aryl chloride "handle" available for cross-coupling reactions.[3][2]

Unlike simple solvents or reagents, this molecule is a Privileged Structure Precursor .[3] It is predominantly utilized to access 4(3H)-quinazolinones , a scaffold ubiquitous in kinase inhibitors (e.g., EGFR inhibitors), anticonvulsants, and antimicrobial agents.[3] Furthermore, the 5-methyl group provides a specific metabolic handle or hydrophobic contact point often required for optimizing Structure-Activity Relationships (SAR).[1][2]

Key Applications:

  • Heterocycle Construction: Precursor for quinazolinones, benzoxazinones, and isoindolinones.[3]

  • Fragment-Based Drug Discovery (FBDD): Serves as a rigid, low-molecular-weight scaffold with vectors for expansion via Suzuki/Buchwald couplings.[1][2]

  • PROTAC Linker Design: The benzamide motif mimics cereblon-binding immunomodulatory drugs (IMiDs), making it a candidate for designing targeted protein degraders.[1][2][4]

Part 2: Synthetic Workflows & Decision Logic

The following diagram illustrates the divergent synthetic pathways available from this single starting material. The choice of pathway depends on whether the target is a fused heterocycle or a functionalized biaryl.

G Start 2-Chloro-5-methylbenzamide (Starting Material) Path1 Pathway A: Metal-Catalyzed Coupling Start->Path1 Pd(0) / Ligand Ar-B(OH)2 or Ar-NH2 Path2 Pathway B: Cyclocondensation Start->Path2 Formamidine / Base or Aldehydes Prod1 Biaryl Amides (Suzuki-Miyaura) Path1->Prod1 Prod2 N-Aryl Benzamides (Buchwald-Hartwig) Path1->Prod2 Prod3 4(3H)-Quinazolinones (Kinase Inhibitor Scaffold) Path2->Prod3 + R-NH2 / Heat Prod4 Benzoxazinones (Electrophilic Intermediate) Path2->Prod4 Acyl Chloride Dehydration

Figure 1: Divergent synthetic utility of 2-Chloro-5-methylbenzamide. Pathway A utilizes the aryl chloride; Pathway B utilizes the amide.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 6-Methylquinazolin-4(3H)-one Derivatives

Target Application: Synthesis of EGFR or DHFR inhibitor analogs.[1][2]

This protocol utilizes a copper-catalyzed cascade reaction or a base-mediated condensation.[1][2][5] The method below is optimized for reliability and scalability, avoiding the use of unstable aldehydes.

Reagents:

  • 2-Chloro-5-methylbenzamide (1.0 equiv)[1][2]

  • Formamidine acetate (2.0 equiv)[2]

  • Solvent: Ethylene glycol monomethyl ether (2-Methoxyethanol) or DMF.[1][2]

  • Base (Optional for acceleration): K₂CO₃ (1.5 equiv)[2]

Step-by-Step Methodology:

  • Charge: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-5-methylbenzamide (1.70 g, 10 mmol) and Formamidine acetate (2.08 g, 20 mmol).

  • Solvation: Add 15 mL of 2-Methoxyethanol .

    • Scientist's Note: 2-Methoxyethanol is chosen for its high boiling point (124°C) and ability to solubilize polar intermediates, facilitating the cyclization which is often rate-limiting.[1][2]

  • Reaction: Heat the mixture to 120–130°C (oil bath temperature) with vigorous stirring.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1).[1][2] The starting amide spot (Rf ~0.[2]3) should disappear, replaced by a lower Rf spot (quinazolinone).[3][2] Reaction time is typically 6–12 hours.[1][2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water . A heavy precipitate should form immediately.[1][2]

    • Stir the aqueous suspension for 30 minutes to ensure full precipitation.

  • Purification:

    • Filter the solid via vacuum filtration.[1]

    • Wash the filter cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

    • Recrystallization: Dissolve the crude solid in hot ethanol or DMF/water mixture to obtain pure crystals.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the disappearance of the amide NH₂ protons and the appearance of the C2-H singlet of the quinazolinone ring (typically δ 8.0–8.2 ppm).[2]

  • Yield: Expected yield 75–85%.[1][2]

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Target Application: Biaryl library generation for SAR studies.[1][2]

Aryl chlorides are notoriously less reactive than bromides or iodides.[1][2] Standard Pd(PPh₃)₄ often fails. This protocol uses a modern phosphine ligand system (SPhos or XPhos) to activate the C-Cl bond.[1][2]

Reagents:

  • 2-Chloro-5-methylbenzamide (1.0 equiv)[1][2]

  • Arylboronic acid (1.2 equiv)[2]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (3 mol%).[2]

  • Base: K₃PO₄ (2.0 equiv)[2]

  • Solvent: Toluene/Water (10:[2]1) or 1,4-Dioxane/Water (4:1).[3][1][2]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon or Nitrogen. Oxygen is the enemy of this catalytic cycle.

  • Loading: Add 2-Chloro-5-methylbenzamide (1.0 mmol), Arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the Pd catalyst/ligand system.

  • Degassing: Add the solvent mixture (5 mL). Sparge with Argon for 5 minutes before heating.

  • Reaction: Seal the vial and heat to 100°C for 12 hours.

    • Scientist's Note: The primary amide (–CONH₂) can sometimes coordinate to Pd, poisoning the catalyst.[3] If yields are low, consider protecting the amide (e.g., as a nitrile or N-Boc) or increasing catalyst loading to 5 mol%.[3][2]

  • Work-up:

    • Dilute with EtOAc and wash with water and brine.[1][2]

    • Dry over Na₂SO₄ and concentrate.[1][2][6]

    • Purify via flash column chromatography (SiO₂).[1][2]

Part 4: Analytical Data & Properties

Table 1: Physicochemical Profile

PropertyValue/DescriptionRelevance
Molecular Formula C₈H₈ClNOBaseline for Mass Spec (M+H = 170.[1][2]6)
Molecular Weight 169.61 g/mol Fragment-based screening compliant (<300 Da)
ClogP ~1.8Good lipophilicity for membrane permeability
Melting Point 178–180°CHigh crystallinity indicates stability
H-Bond Donors 2 (Amide NH₂)Critical for binding pocket interactions
H-Bond Acceptors 1 (Carbonyl)Critical for binding pocket interactions

Safety & Handling (SDS Summary):

  • Signal Word: Warning.

  • Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3][2]

  • Storage: Store at room temperature, kept dry. The amide is stable, but the aryl chloride can hydrolyze under extreme basic conditions at high temperatures.[3]

Part 5: References

  • Quinazolinone Synthesis: Synthesis of Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives. MDPI.[1][2] Available at: [Link] (General procedure adapted from standard quinazolinone synthesis protocols).[2]

  • Benzamide Bioactivity: Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders. ChemRxiv.[1][2] Available at: [Link]

  • Compound Data: 2-Chloro-5-methylbenzamide CID 286562.[1][2] PubChem.[1][2] Available at: [Link][2]

Sources

Analytical methods for the quantification of 2-Chloro-5-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 2-Chloro-5-methylbenzamide (CAS 101080-00-6)

Executive Summary

This technical guide details the analytical methodology for the quantification of 2-Chloro-5-methylbenzamide , a critical intermediate in the synthesis of agrochemicals (e.g., chlorantraniliprole analogs) and pharmaceutical benzamide derivatives. Due to the presence of the amide moiety and the halogenated aromatic ring, this compound presents specific challenges regarding peak tailing and isomer resolution.[1]

This protocol provides two validated approaches:

  • HPLC-UV: For routine purity analysis, reaction monitoring, and high-concentration quantification (QC environments).[1]

  • LC-MS/MS: For trace-level impurity analysis and genotoxic impurity screening (R&D/Safety environments).

Physicochemical Profile & Analyte Data

Understanding the molecule is the first step to robust method development.[1]

PropertyDataRelevance to Method
Chemical Name 2-Chloro-5-methylbenzamideTarget Analyte
CAS Number 101080-00-6Unique Identifier
Molecular Formula C₈H₈ClNOMass Spectrometry (Precursor Ion)
Molecular Weight 169.61 g/mol Calculations
LogP (Predicted) ~1.75Moderate lipophilicity; suitable for Reversed-Phase C18
pKa (Predicted) ~14 (Amide N-H)Neutral in standard HPLC pH range (2–8)
UV Maxima ~235 nm, ~270 nmDetection Wavelength selection
Solubility MeOH, ACN, DMSOSample Diluent selection

Method A: HPLC-UV Protocol (Routine Quantification)

Principle: Reversed-Phase Chromatography (RP-HPLC) utilizing a C18 stationary phase with acidic buffering to suppress silanol activity and ensure sharp peak shapes for the amide.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters Alliance e2695 (or equivalent).

  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 × 100 mm, 3.5 µm (or equivalent end-capped C18).[1]

    • Why: The "Plus" or highly end-capped phases reduce secondary interactions with the amide nitrogen, preventing tailing.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C.

  • Injection Volume: 5–10 µL.

  • Detection: UV/PDA at 235 nm (Primary) and 254 nm (Secondary).[1]

    • Note: 235 nm provides higher sensitivity for the benzamide chromophore compared to the standard 254 nm.[1]

Gradient Program
Time (min)% Mobile Phase BEvent
0.0010%Initial Hold
8.0090%Linear Ramp (Elution of Analyte)
10.0090%Wash
10.1010%Return to Initial
14.0010%Re-equilibration
  • Retention Time: Expect elution between 5.5 – 6.5 minutes depending on system dwell volume.[1]

Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of reference standard into a 10 mL volumetric flask. Dissolve in 100% Methanol.[1] Sonicate for 5 minutes.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase Initial Blend (90:10 Water:ACN).

    • Critical: Matching the diluent to the initial mobile phase prevents "solvent shock" and split peaks during injection.[1]

Method B: LC-MS/MS Protocol (Trace Analysis)

Principle: Triple Quadrupole Mass Spectrometry using Multiple Reaction Monitoring (MRM) for high specificity, particularly when analyzing complex biological matrices or crude reaction mixtures.[1]

Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Capillary Voltage: 3.5 kV.[1]

  • Desolvation Temperature: 400°C.[1]

  • Cone Voltage: Optimized per instrument (Start at 30V).

MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Interpretation
170.0 [M+H]⁺ 153.0 15Loss of NH₃ (Amide cleavage) - Quantifier
170.0 [M+H]⁺ 125.0 25Loss of -CONH₂ group - Qualifier
  • Note: The chlorine isotope pattern (³⁵Cl/³⁷Cl) will be visible.[1] Ensure the quantitation method tracks the ³⁵Cl isotope (m/z 170) but verify identity using the ³⁷Cl isotope (m/z 172) if interference is suspected.[1]

Experimental Workflow & Logic

The following diagram illustrates the decision process for selecting the appropriate method and the sample preparation workflow.

AnalyticalWorkflow Start Sample Receipt (2-Chloro-5-methylbenzamide) Decision Determine Analytical Goal Start->Decision RouteQC Routine QC / Purity (>0.1% w/w) Decision->RouteQC High Conc. RouteTrace Trace Impurity / Bioanalysis (<0.1% w/w) Decision->RouteTrace Low Conc. PrepSolid Solid Sample: Dissolve in MeOH Dilute with Mobile Phase RouteQC->PrepSolid PrepMatrix Complex Matrix: Liquid-Liquid Extraction (LLE) (Ethyl Acetate) RouteTrace->PrepMatrix MethodHPLC Method A: HPLC-UV C18 Column, 235 nm Limit of Quant: ~1 µg/mL PrepSolid->MethodHPLC MethodLCMS Method B: LC-MS/MS ESI+, MRM 170->153 Limit of Quant: ~1 ng/mL PrepMatrix->MethodLCMS Report Data Analysis & Reporting (Calculate % Recovery & RSD) MethodHPLC->Report MethodLCMS->Report

Figure 1: Decision tree for analytical method selection and sample preparation based on concentration requirements.

Method Validation Criteria (ICH Q2)

To ensure the trustworthiness of the results, the following validation parameters must be met:

  • System Suitability:

    • Tailing Factor: < 1.5 (Critical for amides).[1]

    • Theoretical Plates: > 5000.[1]

    • RSD of Retention Time: < 1.0% (n=6 injections).[1]

  • Linearity:

    • Range: 80% to 120% of target concentration.

    • R² > 0.999.[1]

  • Accuracy (Recovery):

    • Spike samples at 50%, 100%, and 150% levels.

    • Acceptance: 98.0% – 102.0% recovery.[1]

Troubleshooting & Expert Insights

  • Peak Tailing: If significant tailing is observed, increase the buffer concentration (e.g., to 0.1% TFA instead of Formic Acid) to suppress silanol interactions, though this may reduce MS sensitivity.[1]

  • Isomer Interference: Be aware of the 2-Chloro-4-methyl isomer. If this positional isomer is a potential impurity from synthesis, the gradient slope between 5 and 10 minutes must be flattened (e.g., 1% B/min) to maximize resolution.[1]

  • Carryover: Amides can be sticky.[1] Ensure the needle wash solution contains at least 50% organic solvent (e.g., 50:50 MeOH:Water).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78308, 2-Chloro-5-nitropyridine (Related Structure/Analog). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

High-performance liquid chromatography (HPLC) method for 2-Chloro-5-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quality Control of 2-Chloro-5-methylbenzamide Using a Validated High-Performance Liquid Chromatography (HPLC) Method

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Chloro-5-methylbenzamide. As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, the purity of 2-Chloro-5-methylbenzamide is critical. This guide provides a comprehensive framework, from method development rationale to a detailed validation protocol, designed for researchers, scientists, and quality control analysts in drug development and chemical manufacturing. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, offering excellent selectivity, accuracy, and precision in line with the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction and Method Rationale

2-Chloro-5-methylbenzamide is a substituted benzamide derivative. Its molecular structure, featuring a benzene ring with chloro, methyl, and amide functional groups, makes it a versatile building block in organic synthesis. Accurate quantification and impurity profiling are essential to ensure the quality and consistency of downstream products.

Physicochemical Properties & Chromatographic Approach:

  • Structure and Polarity: 2-Chloro-5-methylbenzamide is a moderately polar compound due to the presence of the amide group, while the chlorinated benzene ring provides significant hydrophobicity. This dual nature makes it an ideal candidate for reversed-phase chromatography, which separates analytes based on their hydrophobic interactions with the stationary phase.[3]

  • UV Absorbance: The benzamide chromophore within the molecule exhibits strong ultraviolet (UV) absorbance.[3] This characteristic allows for sensitive and specific detection using a standard photodiode array (PDA) or UV-Vis detector, a common and cost-effective choice for HPLC analysis. The expected maximum absorbance (λmax) for such structures typically falls within the 220-280 nm range.

Based on these properties, a reversed-phase HPLC method was developed using a C18 column. The C18 stationary phase provides the necessary hydrophobicity to retain the analyte, while a mobile phase of acetonitrile and water allows for controlled elution. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

Optimized HPLC Method Parameters

After systematic evaluation of column chemistry, mobile phase composition, and detection wavelength, the following parameters were established for optimal separation, peak symmetry, and sensitivity.

ParameterSpecificationRationale
Instrument High-Performance Liquid ChromatographStandard system with pumping, injection, and detection capabilities.
Column LUNA® C18(2), 150 x 4.6 mm, 5 µmC18 provides excellent retention for moderately polar analytes. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric AcidAn isocratic mixture provides consistent elution and stable baselines.[4][5] Phosphoric acid is added to control the pH and suppress potential ionization, ensuring sharp, symmetrical peaks.[4]
Flow Rate 1.0 mL/minA standard flow rate that ensures efficient separation within a reasonable timeframe.[5]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Detection UV at 230 nmThis wavelength was determined by a PDA scan to be near the λmax of the analyte, providing high sensitivity while minimizing interference from the mobile phase.
Injection Volume 10 µLA small injection volume prevents column overloading and peak distortion.
Diluent Mobile Phase (Acetonitrile:Water, 60:40)Using the mobile phase as the diluent ensures peak shape integrity and compatibility with the chromatographic system.

Experimental Protocols

Protocol 3.1: Preparation of Solutions

A. Mobile Phase (Acetonitrile:Water 60:40 with 0.1% H₃PO₄)

  • Measure 600 mL of HPLC-grade acetonitrile and transfer to a 1 L solvent bottle.

  • Measure 400 mL of HPLC-grade water and add it to the same solvent bottle.

  • Carefully add 1.0 mL of concentrated phosphoric acid (85%) to the mixture.

  • Cap the bottle and mix thoroughly by inversion.

  • Sonicate the solution for 15 minutes to degas.

B. Standard Stock Solution (500 µg/mL)

  • Accurately weigh approximately 25 mg of 2-Chloro-5-methylbenzamide reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent (Mobile Phase) and sonicate for 5 minutes to dissolve the standard completely.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

C. Working Standard Solution (50 µg/mL)

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with the diluent and mix thoroughly. This solution is used for calibration and system suitability checks.

D. Sample Preparation (50 µg/mL, nominal)

  • Accurately weigh approximately 25 mg of the 2-Chloro-5-methylbenzamide test sample into a 50 mL volumetric flask.

  • Follow steps B.2 through B.4 to prepare the initial sample solution.

  • Pipette 5.0 mL of this initial sample solution into a new 50 mL volumetric flask.

  • Dilute to the mark with the diluent and mix thoroughly.

Protocol 3.2: HPLC System Operation
  • System Startup: Purge all solvent lines with the freshly prepared mobile phase.

  • Equilibration: Set the flow rate to 1.0 mL/min and the column temperature to 30 °C. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable, noise-free baseline is achieved.

  • System Suitability: Inject the Working Standard Solution (50 µg/mL) five times. The system is deemed ready if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

  • Analysis Sequence:

    • Inject a blank (diluent).

    • Inject the Working Standard Solution.

    • Inject the sample solutions.

    • Bracket the sample injections with standard injections at regular intervals to monitor for any drift in instrument response.

Analytical Workflow Diagram

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent A->B C Volumetric Dilution B->C D System Equilibration C->D E Inject Sample (10 µL) D->E F Isocratic Elution (ACN:H₂O, 60:40) E->F G UV Detection at 230 nm F->G H Integrate Peak Area G->H I Quantify vs. Standard H->I J Generate Report I->J

Caption: Workflow from sample preparation to final report generation.

Method Validation Protocol

The analytical method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[6][7]

Validation Workflow Diagram

G cluster_params Specificity Specificity (Impurity & Placebo Spiking) Linearity Linearity (5 Conc. Levels) Accuracy Accuracy (3 Levels, 9 Determinations) Precision Precision (Repeatability & Intermediate) Robustness Robustness (Flow Rate, pH, % Organic) Method Validated HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->Robustness

Caption: Core parameters for HPLC method validation.

Specificity

Specificity was demonstrated by showing that the method is unaffected by the presence of potential impurities or excipients. This was achieved by spiking the sample solution with known related substances and a placebo mixture. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) were also conducted to ensure that any resulting degradants were well-resolved from the main analyte peak, proving the method is stability-indicating.

Linearity

The linearity of the method was evaluated over a concentration range of 25 µg/mL to 75 µg/mL (50% to 150% of the nominal concentration). A series of five standard solutions were prepared and injected. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

Accuracy

Accuracy was determined by performing recovery studies on a sample matrix spiked with the analyte at three different concentration levels: 80%, 100%, and 120% of the nominal concentration.[1] Each level was prepared in triplicate, and the percentage recovery was calculated.

Precision
  • Repeatability (Intra-assay Precision): Assessed by analyzing six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[1]

  • Intermediate Precision (Inter-assay Precision): The repeatability study was repeated on a different day by a different analyst using a different instrument to assess the variability under normal laboratory conditions.

Robustness

The robustness of the method was evaluated by making small, deliberate variations to the chromatographic conditions. The parameters investigated included:

  • Flow Rate (± 0.1 mL/min)

  • Mobile Phase Composition (Acetonitrile ± 2%)

  • Column Temperature (± 2 °C)

The system suitability parameters were monitored at each condition to ensure they remained within acceptable limits.

Summary of Validation Results
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Analyte peak is pure and resolved from impurities (Peak Purity > 0.999)Passed
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.15%
Robustness System suitability parameters pass at all conditionsPassed

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantitative analysis of 2-Chloro-5-methylbenzamide. The method has been thoroughly validated in accordance with ICH guidelines and has demonstrated excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. It is suitable for routine quality control testing, purity assessment, and stability studies in both research and manufacturing environments.

References

  • SIELC Technologies. (n.d.). Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2014). A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Google Patents. (1992). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
  • Google Patents. (2009). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • PubChem - NIH. (n.d.). 2-chloro-N-methylbenzamide. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Chloro-5-methylbenzaldehyde. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Amino-5-chloro-3-methylbenzamide. Retrieved from [Link]

  • Google Patents. (2021). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Google Patents. (2022). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

Sources

Application Note & Safety Protocol: 2-Chloro-5-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Compound Profile & Critical Safety Overview[1]

Identification & Physicochemical Data

Compound Name: 2-Chloro-5-methylbenzamide CAS Registry Number: 101080-00-6 Synonyms: 5-Methyl-2-chlorobenzamide Molecular Formula: C₈H₈ClNO Molecular Weight: 169.61 g/mol SMILES: CC1=CC(=C(C=C1)Cl)C(=O)N[1][2][3][4][5]

PropertySpecificationNotes
Physical State SolidWhite to off-white crystalline powder.[1]
Melting Point 176–178 °C (Predicted)Experimental verification recommended; typical for benzamide analogs.[1]
Solubility DMSO, Methanol, EthanolSparingly soluble in water.
pKa ~14-15 (Amide NH)Very weak acid; neutral under physiological conditions.[1]
LogP ~1.8 - 2.1Moderate lipophilicity; suitable for cell permeability studies.[1]
Hazard Classification (GHS-Derived)

Note: While specific toxicological data for this CAS is limited, structural analogs (chlorinated benzamides) dictate the following precautionary classification based on the "Read-Across" principle of toxicology.

Signal Word: WARNING

Hazard ClassHazard StatementCode
Skin Irritation Causes skin irritation.[1][4][6]H315
Eye Irritation Causes serious eye irritation.[1][6]H319
STOT-SE May cause respiratory irritation.[1][6]H335

Precautionary Protocol:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][7][8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5][8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][6][8] Remove contact lenses if present and easy to do.[1][6][8] Continue rinsing.[1][6][8]

Part 2: Operational Safety & Decision Matrix

Personal Protective Equipment (PPE) Rationale
  • Respiratory: N95 (US) or P1 (EU) dust mask is mandatory during weighing.[1] If handling >5g or heating, use a half-face respirator with organic vapor/acid gas cartridges (OV/AG) to protect against potential degradation byproducts (HCl, NOx).[1]

  • Hands: Nitrile gloves (minimum thickness 0.11 mm).[1] Reasoning: Amides can facilitate the transport of other contaminants through the skin; nitrile provides excellent chemical resistance against the organic solvents (DCM, DMSO) used in processing this compound.

  • Eyes: Chemical safety goggles.[1][8] Reasoning: Crystalline solids present a mechanical abrasion hazard and a chemical irritation hazard to the cornea.[1]

Emergency Response Decision Matrix

The following diagram outlines the logical flow for handling spills and exposure incidents.

SafetyMatrix Start Incident Detected Type Identify Type Start->Type Spill Solid Spill Type->Spill Exposure Personnel Exposure Type->Exposure DryClean Dry Sweep/Vacuum (Avoid Dust) Spill->DryClean Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye WetClean Wipe with Ethanol/Water DryClean->WetClean Waste Dispose as Halogenated Waste WetClean->Waste Wash Wash with Soap/Water (15 mins) Skin->Wash Rinse Rinse with Water (15 mins, lift lids) Eye->Rinse Medical Seek Medical Attention Wash->Medical Rinse->Medical

Figure 1: Emergency Response Logic Flow for 2-Chloro-5-methylbenzamide incidents.[1][4][5][6][8]

Part 3: Application Protocol – Synthesis & Purification[1][9]

Context: This compound is frequently used as an intermediate in the synthesis of agrochemicals (e.g., anthranilamide insecticides) or pharmaceutical scaffolds.[1] The following protocol describes the synthesis from the commercially available 2-Chloro-5-methylbenzoic acid .

Synthesis Workflow (Acid Chloride Route)

Reaction: 2-Chloro-5-methylbenzoic acid


 Acid Chloride 

2-Chloro-5-methylbenzamide[1]

Reagents:

  • Precursor: 2-Chloro-5-methylbenzoic acid (CAS 6342-60-5)[1][2]

  • Chlorinating Agent: Thionyl Chloride (

    
    ) or Oxalyl Chloride[1]
    
  • Amination Agent: Ammonium Hydroxide (

    
    , 28-30%) or Ammonia gas[1]
    
  • Solvent: Dichloromethane (DCM) or Toluene[1]

Step-by-Step Protocol:

  • Activation (Acid Chloride Formation):

    • In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 10.0 g (58.6 mmol) of 2-Chloro-5-methylbenzoic acid in 50 mL of dry Toluene.

    • Critical Step: Add 1.2 equivalents (8.4 g, 5.1 mL) of Thionyl Chloride dropwise. Add a catalytic amount (2-3 drops) of DMF to accelerate the reaction.[1]

    • Heat to reflux (80-90°C) for 2–3 hours. Monitor gas evolution (HCl/SO₂). The reaction is complete when gas evolution ceases.[1]

    • Purification: Evaporate the solvent and excess Thionyl Chloride under reduced pressure to obtain the crude acid chloride as an oil/low-melting solid.[1] Do not expose to moisture. [1]

  • Amidation:

    • Dissolve the crude acid chloride in 30 mL of dry DCM.[1]

    • Cool the solution to 0°C in an ice bath.

    • Addition: Slowly add the acid chloride solution to a stirred solution of concentrated Ammonium Hydroxide (50 mL) at 0°C. Alternatively, bubble dry Ammonia gas through the DCM solution.

    • Observation: A white precipitate (the amide) should form immediately.[1]

    • Stir at room temperature for 1 hour to ensure completion.

  • Isolation & Purification:

    • Filter the solid precipitate.[1][9]

    • Wash the filter cake with cold water (2 x 20 mL) to remove ammonium chloride salts.

    • Wash with cold Hexane (20 mL) to remove non-polar impurities.[1]

    • Recrystallization: Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required for biological assays.[1]

Synthesis Process Diagram

SynthesisFlow Acid 2-Chloro-5-methylbenzoic acid Reflux Reflux (80°C) 2-3 Hours Acid->Reflux SOCl2 Thionyl Chloride (SOCl2) SOCl2->Reflux NH3 Ammonia Source (NH4OH or Gas) Amidation Amidation (0°C) DCM Solvent NH3->Amidation AcidCl Intermediate: Acid Chloride AcidCl->Amidation Reflux->AcidCl - HCl, - SO2 Product 2-Chloro-5-methylbenzamide (Solid Precipitate) Amidation->Product Precipitation

Figure 2: Synthetic pathway from benzoic acid precursor to final amide product.[1]

Part 4: Storage & Stability[1]

ParameterRecommendationMechanism/Reasoning
Temperature 2–8 °C (Long-term)Reduces the rate of potential hydrolysis back to the acid.[1]
Atmosphere Inert (Argon/Nitrogen)While relatively stable, amides can hydrolyze in moist air over extended periods.
Container Amber GlassProtects against UV-induced photolysis, particularly relevant for chlorinated aromatics.[1]
Incompatibility Strong Oxidizers, Strong Acids/BasesStrong acids/bases will catalyze the hydrolysis of the amide bond.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 101080-00-6. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: 2-chlorobenzamide derivatives. (General hazard classification for chlorinated benzamides). Retrieved from [Link][1][4]

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] (Standard protocols for conversion of Carboxylic Acids to Amides).[1] Wiley-Interscience.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Byproduct Formation in Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of benzamide and its derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the laboratory, with a specific focus on identifying, understanding, and minimizing the formation of unwanted byproducts. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively design more robust and efficient synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific experimental problems in a question-and-answer format. We delve into the root causes of these issues and provide actionable protocols to mitigate them.

Issue 1: Significant Benzoic Acid Contamination in the Final Product

Q: My final benzamide product is heavily contaminated with benzoic acid, leading to low yield and purification difficulties. What is the primary cause, and how can I prevent this?

A: This is a classic and frequent issue, most often encountered when using benzoyl chloride as a starting material. The root cause is the hydrolysis of the highly reactive benzoyl chloride to the less reactive benzoic acid.

  • Mechanistic Explanation: Benzoyl chloride is an acyl chloride, making it highly susceptible to nucleophilic attack by water.[1][2] Even trace amounts of moisture in your reaction setup, solvents, or reagents can lead to this competing and often rapid side reaction, which reduces the amount of acyl chloride available to react with your amine or ammonia source.[1][2][3]

  • Causality Diagram: Hydrolysis of Benzoyl Chloride

    BC Benzoyl Chloride BA Benzoic Acid (Byproduct) BC->BA Hydrolysis (Side Reaction) Benzamide Benzamide (Desired Product) BC->Benzamide Aminolysis (Main Reaction) H2O Water (Moisture) Amine Amine / Ammonia

    Caption: Competing reactions of benzoyl chloride.

  • Preventative & Corrective Actions:

    • Ensure Anhydrous Conditions: This is the most critical factor.

      • Glassware: Oven-dry all glassware and cool it in a desiccator before use.

      • Solvents: Use anhydrous solvents. If not available, consider using a solvent drying system or appropriate drying agents.

      • Reagents: Use freshly opened or properly stored reagents. Benzoyl chloride itself should be of high purity and stored under an inert atmosphere.[1]

    • Control Reaction Temperature: The reaction of benzoyl chloride with ammonia (ammonolysis) is highly exothermic.[4][5] Adding the benzoyl chloride slowly to a cooled solution of the amine/ammonia helps to control the reaction rate and minimize localized heating, which can accelerate side reactions.[5][6]

    • Optimize Reagent Addition: Add the benzoyl chloride dropwise or in small portions to the amine solution, never the other way around.[5][6] This ensures the benzoyl chloride is always in the presence of a large excess of the desired nucleophile (the amine), favoring the main reaction over hydrolysis.

    • Purification Strategy: If benzoic acid formation is unavoidable, it can typically be removed during the workup.

      • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.[7] This will deprotonate the acidic benzoic acid, forming sodium benzoate, which is soluble in the aqueous layer and can be separated. The neutral benzamide will remain in the organic layer.

Issue 2: Low Yield and an Unidentified Byproduct in Carbodiimide-Mediated Couplings

Q: I am synthesizing a substituted benzamide from benzoic acid and an amine using dicyclohexylcarbodiimide (DCC) as a coupling agent. My yield is low, and I have a significant byproduct that is difficult to remove. What is happening?

A: In carbodiimide-mediated couplings, a common and often troublesome byproduct is an N-acylurea. This arises from an intramolecular rearrangement of the key reactive intermediate.

  • Mechanistic Explanation: The reaction of a carboxylic acid with a carbodiimide (like DCC or EDC) forms a highly reactive O-acylisourea intermediate. This intermediate is intended to be attacked by the amine to form the desired amide. However, if the amine is not sufficiently reactive or is present in low concentration, the O-acylisourea can undergo an irreversible O→N acyl migration to form a stable N-acylurea byproduct.[8][9] This byproduct consumes your starting material and can be challenging to separate from the desired amide.

  • Workflow for Minimizing N-acylurea Formation

    cluster_0 Reaction Setup cluster_1 Reaction Pathway A Mix Benzoic Acid & Coupling Agent (DCC) D Formation of O-Acylisourea (Reactive Intermediate) A->D E Formation of HOBt-ester (More Stable Intermediate) B Add HOBt or an Equivalent Additive B->E C Add Amine F Desired Amide Formation C->F D->E Trapping by HOBt G N-Acylurea Formation (Side Reaction) D->G O->N Acyl Migration (No Additive) E->F Amine Attack

    Caption: Using additives to intercept the reactive intermediate.

  • Preventative & Corrective Actions:

    • Use an Additive: The most effective strategy is to add a nucleophilic species that reacts with the O-acylisourea intermediate faster than it can rearrange.[6]

      • 1-Hydroxybenzotriazole (HOBt): This is the classic and most common additive. It traps the O-acylisourea to form an active HOBt-ester, which is less prone to side reactions and readily reacts with the amine to form the amide.

      • Alternative Additives: Other additives like 1-hydroxy-7-azabenzotriazole (HOAt) can be even more effective in suppressing side reactions and reducing racemization in chiral substrates.

    • Order of Addition: Pre-activate the carboxylic acid by mixing it with the carbodiimide and HOBt before adding the amine. This allows for the formation of the more stable active ester, minimizing the lifetime of the rearrangement-prone O-acylisourea.

    • Solvent Choice: The choice of solvent can influence the rate of rearrangement. Aprotic polar solvents like dichloromethane (DCM) or dimethylformamide (DMF) are commonly used.

    • Purification: The urea byproduct (e.g., dicyclohexylurea, DCU, if using DCC) is often insoluble in many organic solvents and can be removed by filtration. However, the N-acylurea can be more soluble. Purification typically requires column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to primary benzamide, and which is best for minimizing byproducts?

A1: There are several common routes, each with its own byproduct profile. The "best" method depends on your scale, available starting materials, and sensitivity to specific impurities.

Synthetic RouteStarting MaterialsKey ReagentsCommon ByproductsMitigation Strategy
Schotten-Baumann Reaction Benzoyl Chloride, AmmoniaAqueous Base (e.g., NaOH)Benzoic Acid, Ammonium ChlorideUse anhydrous conditions; control temperature.[2][3]
Carboxylic Acid Activation Benzoic Acid, Ammonia/AmineThionyl Chloride (SOCl₂) or Oxalyl ChlorideResidual acid, inorganic saltsPerform in a fume hood; ensure complete reaction before workup.[10][11]
Coupling Agent-Mediated Benzoic Acid, Ammonia/AmineDCC, EDC, HATUN-acylurea, DCU/EDU, Guanidinium saltsUse additives like HOBt; control stoichiometry and order of addition.[1][6]
From Benzonitrile BenzonitrileStrong Acid or Base (Hydrolysis)Unreacted Benzonitrile, Benzoic AcidEnsure complete hydrolysis by adjusting reaction time and temperature.[12]
Direct Amidation Benzoic Acid, UreaBoric Acid (catalyst)Carbon Dioxide, AmmoniaHigh temperatures are often required; ensure proper ventilation.[13]

Q2: How can I effectively monitor my reaction to prevent byproduct formation?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction.[14]

  • Spotting: Spot your starting material(s), your co-eluting starting materials, and the reaction mixture on the same plate.

  • Analysis: As the reaction progresses, you should see the spot corresponding to your starting material diminish and a new spot for your product appear. The appearance of unexpected spots can indicate the formation of byproducts. By monitoring the reaction, you can stop it once the starting material is consumed, preventing further degradation or side reactions.

Q3: My reaction has finished, but the benzamide won't crystallize; it has oiled out. What should I do?

A3: The formation of an oil instead of a solid precipitate can be due to the presence of impurities that depress the melting point or create a eutectic mixture.[6]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure benzamide, add it to the mixture to act as a seed crystal.[6]

  • Purification of the Oil: If crystallization cannot be induced, treat the oil as your crude product. Separate it by extraction into an appropriate organic solvent, dry the solvent, and concentrate it. Then, attempt purification by recrystallization from a different solvent system or by column chromatography.[6]

Experimental Protocols
Protocol 1: Synthesis of Benzamide from Benzoyl Chloride (Schotten-Baumann Conditions)

This protocol is designed to minimize the hydrolysis of benzoyl chloride.

  • In a conical flask, prepare a cooled (ice bath) mixture of 10 mL of concentrated aqueous ammonia and 10 mL of deionized water.[6]

  • In a fume hood, add 2 mL of high-purity benzoyl chloride dropwise and with vigorous shaking or stirring to the cold ammonia solution.[5][6] The reaction is exothermic; maintain the temperature by ensuring the flask remains in the ice bath.[5]

  • After the addition is complete, continue to shake or stir the mixture vigorously for an additional 15-20 minutes.[5][6] The pungent smell of benzoyl chloride should dissipate as it is consumed.

  • A white solid (benzamide) will precipitate.[6]

  • Collect the solid product by vacuum filtration.

  • Wash the crude product thoroughly with several portions of ice-cold water to remove ammonium chloride and any unreacted ammonia.

  • Purify the crude product by recrystallization from hot water or an ethanol/water mixture to obtain pure, colorless crystals.[6][10]

Protocol 2: General Workflow for DCC/HOBt Mediated Benzamide Synthesis

This protocol is designed to suppress N-acylurea formation.

  • Dissolve benzoic acid (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DCM or DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent dropwise to the mixture.

  • Stir the reaction mixture at 0 °C for 30-60 minutes to allow for pre-activation (formation of the HOBt-ester).

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting benzoic acid.

  • Once the reaction is complete, cool the mixture and filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Proceed with a standard aqueous workup, which may include washing with dilute acid and base to remove unreacted starting materials.

  • Purify the final product by recrystallization or column chromatography.

References
  • Krishnan, S. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. National Institutes of Health. [Link]

  • askIITians. (2024). How is benzamide obtained from benzoic acid? askIITians. [Link]

  • Google Patents. (2016). CN105541656A - Preparation method of benzamide.
  • Brainly.in. (2018). Preparation of benzamide from benzoyl chloride and ammonia principle. Brainly.in. [Link]

  • Google Patents. (1994). RU2019541C1 - Process for preparing benzamide.
  • YouTube. (2021). Pharmaceutical Chemistry-II: (Experiment No.23 : Synthesis of Benzoic acid from Benzamide). YouTube. [Link]

  • Vedantu. (n.d.). How is benzamide obtained from benzoic acid class 12 chemistry CBSE. Vedantu. [Link]

  • Ahmadi, M., et al. (2018). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. ResearchGate. [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]

  • An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. ISBN: 978-93-91842-69-7.
  • Slideshare. (2018). Synthesis of benzamide from benzyl chloride. Slideshare. [Link]

  • YouTube. (2021). Synthesis of Benzamide. YouTube. [Link]

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Scribd. [Link]

  • Indian Academy of Sciences. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Indian Academy of Sciences. [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. ResearchGate. [Link]

  • Filo. (2025). Convert Benzoyl chloride to Benzoic acid. Filo. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Reddit. [Link]

  • YouTube. (2023). Preparation of Carboxylic acid |Benzoic acid | Hydrolysis| Benzoyl chloride. YouTube. [Link]

  • ResearchGate. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. ResearchGate. [Link]

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Optimizing reaction temperature for 2-Chloro-5-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction conditions, with a special focus on the critical parameter of reaction temperature. Our goal is to equip you with the scientific understanding to not only follow protocols but also to make informed decisions to overcome common experimental hurdles.

Troubleshooting Guide: Optimizing Reaction Temperature

The successful synthesis of 2-Chloro-5-methylbenzamide is highly dependent on precise temperature control. Deviations can lead to low yields, impurity formation, and incomplete reactions. This section addresses specific issues you may encounter.

Issue 1: Low or No Product Yield

Primary Suspect: Suboptimal Reaction Temperature

Causality: The amidation reaction, typically proceeding through the activation of a carboxylic acid (2-chloro-5-methylbenzoic acid), has a specific activation energy. If the temperature is too low, the reaction rate will be impractically slow, leading to a poor yield within a reasonable timeframe. Conversely, excessively high temperatures can lead to the degradation of starting materials, reagents, or the desired product.

Troubleshooting Steps:

  • Verify Your Starting Materials: Before adjusting the temperature, ensure the purity and identity of your 2-chloro-5-methylbenzoic acid and the amine source. Contaminants can inhibit the reaction.

  • Consult Temperature Guidelines for Your Chosen Method:

    • Direct Amidation with Coupling Agents (e.g., EDC, DCC): These reactions are often initiated at a lower temperature (e.g., 0 °C) to control the initial activation of the carboxylic acid and minimize side reactions. After the addition of the amine, the reaction is typically allowed to warm to room temperature and stirred for several hours. Some protocols may call for gentle heating (e.g., 40-50 °C) to drive the reaction to completion, especially with less reactive amines.

    • Conversion to Acid Chloride Followed by Amination: The formation of the acyl chloride from 2-chloro-5-methylbenzoic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride often requires gentle heating (e.g., 50-70 °C) to proceed at a reasonable rate. The subsequent reaction of the purified acyl chloride with the amine is usually exothermic and is often performed at a low temperature (e.g., 0-10 °C) to control the reaction rate and prevent the formation of over-aminated byproducts.

  • Systematic Temperature Screening: If the standard literature temperatures are not yielding the desired results, a systematic approach to temperature optimization is recommended.

    • Set up small-scale parallel reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C).

    • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

    • This will help you identify the temperature at which the product is formed most efficiently with the fewest byproducts.

Issue 2: Formation of Significant Impurities

Primary Suspect: Incorrect Reaction Temperature Leading to Side Reactions

Causality: The reaction temperature can significantly influence the chemoselectivity of the reaction. Elevated temperatures can promote side reactions, leading to a complex mixture of products and a difficult purification process.

Common Temperature-Related Impurities and Their Mitigation:

  • Over-acylation of the Amine: In cases where the amine has multiple reactive sites, or if the reaction is run at too high a temperature, the formation of di-acylated or other over-acylated byproducts can occur.

    • Solution: Maintain a lower reaction temperature during and after the addition of the amine. A temperature range of 0-25 °C is often sufficient for the amidation step.

  • Decomposition of Coupling Agents: Many common coupling agents are thermally sensitive. For example, dicyclohexylcarbodiimide (DCC) can undergo side reactions at elevated temperatures.

    • Solution: Adhere to the recommended temperature profiles for your specific coupling agent. Most standard coupling protocols for amide bond formation are designed to run at or below room temperature.

  • Formation of Isomeric Byproducts: While less common in the amidation step itself, if the preceding chlorination or methylation steps were not clean, impurities from those steps can be carried over. Temperature control during these earlier steps is also crucial to ensure the regioselectivity of the reactions. For instance, nitration reactions, which might be part of an alternative synthetic route, are highly temperature-sensitive, with lower temperatures generally favoring the desired isomer.[1][2]

    • Solution: Ensure the purity of your 2-chloro-5-methylbenzoic acid starting material. If you are synthesizing it, pay close attention to the temperature control during the chlorination and/or methylation steps to avoid the formation of unwanted isomers.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the reaction temperature when synthesizing 2-Chloro-5-methylbenzamide from 2-chloro-5-methylbenzoic acid?

A: A common and effective method involves the use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride in the presence of a base such as triethylamine (Et₃N) in an anhydrous solvent like dichloromethane (CH₂Cl₂).[3] For this type of reaction, a good starting point is to dissolve the 2-chloro-5-methylbenzoic acid and the amine in the solvent and cool the mixture to 0 °C in an ice bath. The EDC and base are then added, and the reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours.

Q2: Can microwave irradiation be used to accelerate the synthesis of 2-Chloro-5-methylbenzamide?

A: Yes, microwave-assisted organic synthesis can often significantly reduce reaction times for amidation reactions.[4][5] However, direct translation of thermal heating conditions to microwave conditions is not always straightforward. The rapid heating can sometimes lead to different byproduct profiles. It is advisable to start with shorter reaction times and lower power settings and optimize from there, carefully monitoring the reaction progress and product purity.

Q3: How does the choice of solvent affect the optimal reaction temperature?

A: The solvent plays a crucial role in determining the effective reaction temperature. The boiling point of the solvent will set the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent's ability to dissolve the reactants and intermediates can influence the reaction kinetics. For instance, a reaction that is sluggish in a solvent at room temperature might proceed more efficiently at a slightly elevated temperature in a higher-boiling solvent, provided the reactants and products are stable at that temperature.

Q4: What are the indications that my reaction temperature is too high?

A: Several signs can indicate that your reaction temperature is excessive:

  • Darkening of the reaction mixture: This can suggest decomposition of the starting materials, reagents, or product.

  • Formation of multiple spots on TLC: A clean reaction should show the consumption of the starting material and the appearance of the product spot. The presence of multiple, often colored, new spots suggests the formation of byproducts.

  • A decrease in yield upon increasing the temperature: If you observe that a higher temperature leads to a lower isolated yield of the desired product, it is a strong indication that decomposition or side reactions are becoming significant.

Q5: Are there any safety concerns related to temperature control in this synthesis?

A: Yes. Amidation reactions, especially when starting from an activated form of the carboxylic acid like an acyl chloride, can be exothermic. If the reaction is not adequately cooled, a runaway reaction can occur, leading to a rapid increase in temperature and pressure. Always use an appropriate cooling bath, especially during the addition of reagents, and ensure the reaction is well-stirred to dissipate heat effectively.

Experimental Protocols and Data

Table 1: General Temperature Guidelines for 2-Chloro-5-methylbenzamide Synthesis Routes
Synthesis RouteStepReagentsTypical Temperature RangeKey Considerations
Route 1: Direct Amidation Amide Formation2-chloro-5-methylbenzoic acid, Amine, EDC, HOBt, Base0 °C to Room TemperatureMaintain low temperature during reagent addition to control exotherm.
Route 2: Via Acyl Chloride Acyl Chloride Formation2-chloro-5-methylbenzoic acid, SOCl₂ or Oxalyl Chloride50-70 °C (Reflux)Perform in a fume hood due to the evolution of HCl and SO₂ gas.
Amide Formation2-chloro-5-methylbenzoyl chloride, Amine, Base0-25 °CThe reaction is often rapid and exothermic.
Experimental Protocol: Synthesis of 2-Chloro-5-methylbenzamide via EDC Coupling
  • To a solution of 2-chloro-5-methylbenzoic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Add triethylamine (1.5 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-Chloro-5-methylbenzamide.

Visualizations

Workflow for Temperature Optimization

This diagram illustrates a logical workflow for troubleshooting and optimizing the reaction temperature for the synthesis of 2-Chloro-5-methylbenzamide.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Temperature Adjustment Strategy cluster_3 Refinement Low_Yield Low or No Yield Verify_Reagents Verify Reagent Purity Low_Yield->Verify_Reagents Impurity_Formation Impurity Formation Impurity_Formation->Verify_Reagents Check_Stoichiometry Check Stoichiometry Verify_Reagents->Check_Stoichiometry Review_Protocol Review Protocol Temp Check_Stoichiometry->Review_Protocol Systematic_Screen Systematic Temperature Screen (e.g., RT, 40°C, 60°C) Review_Protocol->Systematic_Screen Monitor_Progress Monitor by TLC/HPLC Systematic_Screen->Monitor_Progress Analyze_Byproducts Analyze Byproduct Formation Monitor_Progress->Analyze_Byproducts Select_Optimal_Temp Select Optimal Temperature Analyze_Byproducts->Select_Optimal_Temp Scale_Up Scale-Up Reaction Select_Optimal_Temp->Scale_Up Final_Purification Final Purification Scale_Up->Final_Purification

Caption: A workflow for optimizing reaction temperature.

References

  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Preparation of 2-chloro-5-nitrobenzoic acid. PrepChem.com. [Link]

  • Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap. [Link]

  • Design, Synthesis, and Antiviral Evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as Potential Agents for Human Cytomegalovirus Infections. PubMed. [Link]

  • An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. [Link]

  • Preparation of 2-chloro-5-aminobenzoic acid.
  • Preparation method of 2-amino-5-chlorobenzamide.
  • 2-Chloro-5-methylbenzoic Acid | C8H7ClO2 | CID 240430. PubChem. [Link]

  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. PMC. [Link]

  • Optimization of the reaction conditions of amide synthesis. ResearchGate. [Link]

  • Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Publications. [Link]

  • The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Publishing. [Link]

  • Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. [Link]

  • 2-Chloro-5-formylbenzoic acid. Georganics. [Link]

Sources

Removing unreacted starting materials from 2-Chloro-5-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Chloro-5-methylbenzamide

Welcome to the technical support center for the synthesis and purification of 2-Chloro-5-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this compound in high purity. Below, you will find a series of frequently asked questions and troubleshooting guides to address common issues related to removing unreacted starting materials.

Introduction: The Challenge of Purity

The synthesis of 2-Chloro-5-methylbenzamide, typically from 2-chloro-5-methylbenzoic acid, is a fundamental transformation in organic chemistry. However, achieving high purity can be challenging due to the presence of unreacted starting materials and reaction byproducts. This guide provides detailed, field-proven protocols and the scientific rationale behind them to help you overcome these purification hurdles.

Frequently Asked Questions (FAQs)

Q1: My final product is contaminated with unreacted 2-chloro-5-methylbenzoic acid. How can I remove it?

A1: The most effective way to remove acidic impurities like unreacted carboxylic acid is through a liquid-liquid extraction with a dilute basic solution. The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous phase, leaving your neutral amide product in the organic phase.

  • Expert Insight: A saturated solution of sodium bicarbonate (NaHCO₃) is generally preferred over stronger bases like sodium hydroxide (NaOH) to avoid potential hydrolysis of the amide product, especially if the workup is performed at elevated temperatures.[1]

Q2: I used thionyl chloride (SOCl₂) to activate my carboxylic acid, and I suspect some residual reagent or byproducts are present. How do I address this?

A2: Thionyl chloride is a reactive reagent that is typically used in excess and quenched during the workup.[2][3][4] Any remaining thionyl chloride will react violently with water to produce sulfur dioxide (SO₂) and hydrochloric acid (HCl).[4] A common and effective method is to carefully add the reaction mixture to ice-water. The excess thionyl chloride is quenched, and the resulting acidic byproducts can be neutralized with a base.

  • Causality: The gaseous nature of the byproducts (SO₂ and HCl) from the reaction of thionyl chloride with the carboxylic acid aids in their removal from the reaction mixture.[4] However, any unreacted thionyl chloride must be decomposed.

Q3: What is the best general-purpose purification method for 2-Chloro-5-methylbenzamide?

A3: For solid compounds like 2-Chloro-5-methylbenzamide, recrystallization is often the most effective and scalable purification technique.[5][6] The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility profiles.[5]

Q4: How can I monitor the progress of my purification?

A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process.[7][8] By spotting the crude mixture and the collected fractions against a pure standard (if available), you can effectively track the separation of your product from impurities. The difference in polarity between the carboxylic acid starting material and the amide product should allow for good separation on a silica gel TLC plate.[7]

Troubleshooting Guides

Issue 1: Persistent Carboxylic Acid Impurity After Basic Wash

Scenario: You've performed a sodium bicarbonate wash, but NMR or TLC analysis still shows the presence of 2-chloro-5-methylbenzoic acid.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Insufficient Mixing/Contact Time During the liquid-liquid extraction, ensure vigorous shaking of the separatory funnel for an adequate amount of time to allow for complete acid-base reaction and phase transfer.
Inadequate Amount of Base The amount of sodium bicarbonate used may not be sufficient to neutralize all the unreacted carboxylic acid and any acidic byproducts. Use a larger volume of the saturated NaHCO₃ solution or perform multiple washes.
Emulsion Formation Emulsions can trap the organic layer and prevent efficient separation. To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period.
Issue 2: Low Recovery After Recrystallization

Scenario: You've recrystallized your 2-Chloro-5-methylbenzamide, but the yield is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Inappropriate Solvent Choice The chosen recrystallization solvent may be too good at dissolving your product, even at low temperatures. Experiment with different solvents or solvent mixtures.[9] A good starting point for benzamides can be ethanol, acetone, or acetonitrile.[6]
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an oil. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
Using Too Much Solvent Using an excessive amount of solvent to dissolve the crude product will result in a lower recovery upon cooling. Use the minimum amount of hot solvent required to fully dissolve the solid.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities

This protocol details the steps for removing unreacted 2-chloro-5-methylbenzoic acid from your crude 2-Chloro-5-methylbenzamide.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume should be roughly equal to the organic phase.

  • Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (from CO₂ evolution if significant acid is present).

  • Separation: Allow the layers to separate. The aqueous layer (containing the deprotonated carboxylic acid) is typically the bottom layer if using DCM and the top layer if using ethyl acetate.

  • Drain: Drain the aqueous layer.

  • Repeat: Repeat the wash with fresh NaHCO₃ solution.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude, acid-free product.

G cluster_0 Liquid-Liquid Extraction Workflow A Crude Product in Organic Solvent B Add Saturated NaHCO3 Solution A->B C Shake & Vent B->C D Separate Layers C->D E Collect Organic Layer D->E F Wash with Brine E->F G Dry over Na2SO4 F->G H Filter & Concentrate G->H I Purified Product H->I

Caption: Workflow for removing acidic impurities.

Protocol 2: Recrystallization of 2-Chloro-5-methylbenzamide

This protocol provides a general procedure for purifying 2-Chloro-5-methylbenzamide by recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, or mixtures) to find a suitable one.[9] The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: As the solution cools, pure crystals of 2-Chloro-5-methylbenzamide should form.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.

G cluster_1 Recrystallization Process start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slowly Cool to Room Temperature dissolve->cool crystallize Induce Crystallization (Ice Bath) cool->crystallize filter Vacuum Filter Crystals crystallize->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Step-by-step recrystallization workflow.

References

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Reis, J. C., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. Retrieved from [Link]

  • Reisman, S. E. (2011). Carboxylic Acids To Acid Chlorides With SOCl₂ – The Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

Sources

Technical Support Center: 2-Chloro-5-methylbenzamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction

Welcome to the technical support center for 2-Chloro-5-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. As a substituted benzamide, 2-Chloro-5-methylbenzamide possesses a chemically active amide group and an aromatic ring system, which can be susceptible to various degradation pathways. Understanding these potential stability issues is critical for ensuring experimental accuracy, reproducibility, and the integrity of your results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured to help you diagnose and resolve specific problems observed during your work with 2-Chloro-5-methylbenzamide.

Issue 1: My HPLC/LC-MS analysis shows unexpected peaks that are not present in the reference standard. What is happening?

Why It Happens (Causality): The appearance of new peaks in your chromatogram is a classic indicator of degradation or the presence of impurities. The amide functional group in 2-Chloro-5-methylbenzamide is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the amide bond. Furthermore, interactions with solvents, exposure to light (photodegradation), or elevated temperatures can also generate degradation products.

What to Do (Protocol): To identify the source of these unknown peaks, a systematic approach involving a forced degradation study is the most reliable method.[1][2][3] This involves intentionally subjecting the compound to harsh conditions to generate potential degradation products.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solutions: Prepare a stock solution of 2-Chloro-5-methylbenzamide in a suitable solvent like acetonitrile or methanol. Acetonitrile is often preferred as methanol can sometimes create methyl ester artifacts.[3][4]

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition. Include an unstressed control sample kept under normal conditions.

Stress ConditionReagent/ConditionTypical Duration & TemperaturePurpose
Acid Hydrolysis 0.1 M HCl2-8 hours at 60-80°CTo induce acid-catalyzed amide hydrolysis.[4]
Base Hydrolysis 0.1 M NaOH1-4 hours at 60-80°CTo induce base-catalyzed amide hydrolysis.[4][5]
Oxidation 3% H₂O₂24 hours at Room TemperatureTo assess susceptibility to oxidation.
Thermal Degradation Dry Heat (Solid State)24-48 hours at 70°CTo evaluate solid-state thermal stability.[1]
Photodegradation UV light (e.g., 254 nm) or ICH-compliant light source24 hours at Room TemperatureTo assess light sensitivity.[5][6]
  • Neutralization and Dilution: After the stress period, cool the samples to room temperature. Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively. Dilute all samples (including the control) to the same final concentration.

  • Analysis: Analyze all samples by your HPLC/LC-MS method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Peaks that appear or grow significantly in the stressed samples are likely degradation products. The specific conditions under which a peak appears will indicate its formation pathway (e.g., a new peak in the acid-stressed sample is an acid-hydrolysis product).

Logical Workflow for Investigating Unknown Peaks

G cluster_results Interpretation start Unexpected Peak(s) in HPLC/LC-MS forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation analyze_stressed Analyze Stressed Samples forced_degradation->analyze_stressed control Analyze Unstressed Control Sample compare Compare Chromatograms: Stressed vs. Control control->compare analyze_stressed->compare peak_in_stressed New peak appears only in stressed sample? compare->peak_in_stressed yes_degradant Conclusion: Peak is a Degradation Product peak_in_stressed->yes_degradant  Yes no_impurity Conclusion: Peak is likely an impurity from synthesis or starting material peak_in_stressed->no_impurity  No characterize Characterize Degradant (e.g., using LC-MS/MS) yes_degradant->characterize

Caption: Troubleshooting workflow for identifying unknown peaks.

Issue 2: My sample is changing color (e.g., turning yellow or brown) upon storage.

Why It Happens (Causality): Discoloration is a visible sign of chemical degradation. For aromatic compounds, this often points towards oxidation or photodegradation. Exposure to light, especially UV light, can provide the energy needed to initiate reactions that form colored byproducts. Similarly, atmospheric oxygen can react with the compound over time, particularly if trace metal impurities are present to act as catalysts.

What to Do (Protocol): First, protect your sample from light immediately. Then, use analytical techniques to confirm if degradation has occurred and adjust your storage protocol accordingly.

Experimental Protocol: Investigating Discoloration

  • Protect from Light: Immediately wrap your sample container in aluminum foil or transfer it to an amber vial to prevent further light exposure.

  • Analytical Comparison: Prepare a solution of the discolored material and a solution from a fresh, protected batch of 2-Chloro-5-methylbenzamide.

  • HPLC Analysis: Run an HPLC analysis on both samples. The appearance of new peaks or a decrease in the main peak area in the discolored sample confirms degradation.

  • UV-Vis Spectroscopy: Obtain a UV-Vis spectrum of both samples. A change in the absorption profile, such as the appearance of new absorption bands at longer wavelengths, can explain the color change.

  • Preventative Storage: Based on the results, implement a rigorous storage protocol. Store the compound in a tightly sealed amber container, purge the headspace with an inert gas (like argon or nitrogen) to displace oxygen, and store in a cool, dark place.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-Chloro-5-methylbenzamide?

A1: Based on its chemical structure, the primary degradation pathways are:

  • Hydrolysis: The amide bond is the most likely point of cleavage. This reaction can be catalyzed by both acids and bases, resulting in the formation of 2-chloro-5-methylbenzoic acid and ammonia.[5] Amide hydrolysis is a well-documented degradation pathway for many pharmaceutical compounds.[5]

  • Photodegradation: Aromatic compounds can be sensitive to light. UV radiation can induce cleavage of the carbon-chlorine bond or other ring modifications.[6] Storing the compound in light-resistant containers is crucial.

  • Oxidation: While typically less reactive than other functional groups, the aromatic ring and methyl group can be susceptible to oxidation under harsh conditions (e.g., strong oxidizing agents or prolonged exposure to air and light).

  • Thermal Degradation: The compound is generally expected to be stable at ambient temperatures, but high temperatures can accelerate other degradation processes like hydrolysis or oxidation.[5]

Hypothetical Hydrolysis Pathway

Caption: Primary hydrolysis degradation pathway.

Q2: What are the recommended storage conditions for 2-Chloro-5-methylbenzamide?

A2: To ensure long-term stability, the compound should be stored under the following conditions:

  • Container: A tightly sealed, amber glass vial or a container protected from light.

  • Atmosphere: For maximum stability, store under an inert atmosphere (argon or nitrogen) to minimize oxidative degradation.

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.[7]

  • Handling: Avoid repeated freeze-thaw cycles if stored frozen in solution. Aliquot solutions into single-use vials.

Q3: How do I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.

Workflow for Method Development

G start Goal: Develop Stability-Indicating HPLC Method generate_degradants 1. Generate Degradants (Perform Forced Degradation Study) start->generate_degradants initial_method 2. Initial Method Development (Select Column, Mobile Phase, Detector) generate_degradants->initial_method inject_mix 3. Inject Mixture of Stressed Samples initial_method->inject_mix check_resolution 4. Check Resolution (Is main peak resolved from all degradant peaks?) inject_mix->check_resolution optimize 5. Optimize Method (Adjust Gradient, pH, Flow Rate) check_resolution->optimize No validate 6. Validate Method (as per ICH guidelines) (Specificity, Linearity, Accuracy, Precision) check_resolution->validate Yes optimize->inject_mix

Caption: Workflow for creating a stability-indicating HPLC method.

Methodology Steps:

  • Generate Degradation Products: First, perform a forced degradation study as described in the Troubleshooting section to create a sample containing the parent compound and its potential degradation products.[8][9]

  • Select Initial Conditions:

    • Column: A C18 reversed-phase column is a standard starting point for aromatic compounds.

    • Mobile Phase: A gradient of acetonitrile (or methanol) and a buffered aqueous phase (e.g., phosphate or acetate buffer) is typical. The buffer pH can be adjusted to optimize the peak shape of the acidic degradation product (2-chloro-5-methylbenzoic acid).

    • Detection: Use a UV detector set at a wavelength where both the parent and degradation products have reasonable absorbance (e.g., determined via a diode array detector). A wavelength around 220-240 nm is a good starting point.

  • Optimize for Specificity: The key step is to inject a mixture of all your stressed samples and adjust the HPLC method (e.g., the gradient slope, pH, temperature) until you achieve baseline separation between the main 2-Chloro-5-methylbenzamide peak and all degradation peaks.

  • Method Validation: Once the method is optimized, it must be validated according to ICH guidelines to prove it is fit for purpose. This includes testing for specificity, linearity, accuracy, precision, and robustness.[2]

References

  • Farid, N. F., & Abdelwahab, N. S. (2019). Development and Validation of Different Chromatographic Methods for Analysis of Cabergoline in the Presence of Its Degradation Products: Studying Degradation Profile.
  • Google Patents. (n.d.). Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • Bansal, S. K., Singh, A., Singh, B., & Bahadur, S. (2008). LC and LC-MS study on establishment of degradation pathway of glipizide under forced decomposition conditions.
  • Bhaskar, V. U., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • ResearchGate. (2025). A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitrobenzamide. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2022). Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid (Mesalazine Impurity M) by Bifurcated Hydrogen Bonds: Crystallographic, Spectroscopic, Thermal and Computational Studies. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methylbenzaldehyde. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Biodegradation pathway of 2-chloro-5-nitrophenol. Retrieved February 4, 2026, from [Link]

  • RSC Publishing. (1960). The Interaction of N-Chloro-N-methylbenxa~ides and of N-Chloro-N-methylbenxenemlphonarnides wi. Retrieved February 4, 2026, from [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • ResearchGate. (2025). Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. Retrieved February 4, 2026, from [Link]

  • Acta Scientific. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). Preparation of 2-chloro-5-aminobenzoic acid.
  • MDPI. (2024). Photocatalytic Degradation of Lincosamides in the Presence of Commercial Pigments: Kinetics, Intermediates, and Predicted Ecotoxicity. Retrieved February 4, 2026, from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved February 4, 2026, from [Link]

  • PubMed. (2013). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. Retrieved February 4, 2026, from [Link]

  • SciSpace. (n.d.). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. Retrieved February 4, 2026, from [Link]

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Technical Support Center: Navigating the Challenges of 2-Chloro-5-methylbenzamide Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the complexities associated with the reaction workup of 2-Chloro-5-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges stemming from the compound's poor solubility. By leveraging established principles of organic chemistry and field-proven insights, this document provides a comprehensive resource for troubleshooting common issues and optimizing your purification protocols.

Understanding the Challenge: The "Like Dissolves Like" Principle and Its Implications

The solubility of an organic compound is fundamentally governed by the "like dissolves like" principle, which posits that substances with similar polarities are more likely to be soluble in one another.[1] 2-Chloro-5-methylbenzamide possesses both polar (the amide group) and nonpolar (the chlorinated aromatic ring) characteristics, leading to nuanced solubility behavior that can complicate its separation and purification.

The presence of the chloro and methyl substituents on the benzene ring further influences its solubility profile compared to the parent benzamide molecule. While benzamide itself exhibits moderate solubility in polar organic solvents like ethanol and acetone, and limited solubility in water, the introduction of a chlorine atom tends to decrease water solubility due to its hydrophobic nature.[2][3]

This guide will walk you through a logical, step-by-step approach to overcome these solubility hurdles, ensuring a higher yield and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: My 2-Chloro-5-methylbenzamide product has crashed out of the reaction mixture upon quenching. How can I effectively isolate it?

This is a common scenario given the compound's poor aqueous solubility. Instead of attempting to redissolve the precipitate in a large volume of an organic solvent, which can be inefficient, consider a solid-phase workup.

  • Initial Step: Isolate the precipitated solid by vacuum filtration.

  • Washing: Wash the solid sequentially with cold water to remove water-soluble impurities, followed by a cold, non-polar organic solvent like hexanes to remove non-polar byproducts.

  • Rationale: This approach minimizes the use of solvents and can be a more direct route to obtaining a crude product of reasonable purity before proceeding to recrystallization.

Q2: I am struggling to find a suitable single solvent for the recrystallization of 2-Chloro-5-methylbenzamide. What should I do?

When a single solvent fails to provide the desired solubility profile (highly soluble when hot, poorly soluble when cold), a mixed-solvent system is an excellent alternative.[4]

  • Recommended Solvent Pairs:

    • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. To this hot solution, add hot water dropwise until the solution becomes faintly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly.

    • Toluene/Hexanes: Dissolve the compound in a minimum of hot toluene and add hexanes until turbidity is observed. Reheat to dissolve and then cool.

  • Causality: The first solvent dissolves the compound completely, while the second "anti-solvent" reduces the compound's solubility, inducing crystallization upon cooling.

Q3: During liquid-liquid extraction, I am observing significant product loss. How can I improve my extraction efficiency?

Product loss during extraction is often due to the partial solubility of 2-Chloro-5-methylbenzamide in the aqueous layer, especially if the pH is not optimal.

  • pH Adjustment: Ensure the aqueous layer is neutral or slightly basic during extraction with an organic solvent. Amides can undergo hydrolysis under strongly acidic or basic conditions, but adjusting the pH can suppress the solubility of any acidic or basic impurities, driving your product into the organic phase. A wash with a saturated sodium bicarbonate solution is a standard procedure to neutralize any excess acid from the reaction.[5][6]

  • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of organic compounds in the aqueous phase, a phenomenon known as "salting out." This can significantly improve the partitioning of your product into the organic layer.

Troubleshooting Guide

This section provides a structured approach to common problems encountered during the workup of 2-Chloro-5-methylbenzamide.

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Product Oiling Out During Recrystallization The solvent is too nonpolar, or the solution is cooling too rapidly.1. Add a more polar co-solvent: If using a nonpolar solvent like hexanes, add a small amount of a more polar solvent like ethyl acetate or acetone to the hot solution to increase the solubility of the compound and prevent premature oiling.[7]2. Slow Cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. This promotes the formation of well-defined crystals rather than an amorphous oil.
Poor Recovery After Recrystallization The chosen solvent is too good, even at low temperatures, or too much solvent was used.1. Solvent Selection: Re-evaluate your choice of recrystallization solvent. A good solvent should dissolve the compound when hot but not at room temperature.[8]2. Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will keep more of your product in solution upon cooling, reducing the yield.
Persistent Impurities After Workup and Recrystallization The impurity has a similar solubility profile to the product.1. Alternative Purification: Consider column chromatography. A silica gel column using a gradient elution of hexanes and ethyl acetate can often separate compounds with similar polarities.2. Chemical Treatment: If the impurity has a reactive functional group that your product lacks, it may be possible to selectively react the impurity to form a more easily separable derivative.[9]

Experimental Protocols

Protocol 1: Optimized Aqueous Workup for Amide Synthesis

This protocol is designed for a typical amide synthesis where 2-Chloro-5-methylbenzamide is the product.

  • Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an appropriate organic solvent in which the product is at least sparingly soluble, such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1 M HCl solution to remove any unreacted amine starting materials.

    • Saturated NaHCO₃ solution to neutralize the acid and remove any unreacted carboxylic acid starting materials.[5]

    • Brine to reduce the solubility of the organic product in the aqueous layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Step-by-Step Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: Place the crude 2-Chloro-5-methylbenzamide in an Erlenmeyer flask and add a minimal amount of hot ethanol with stirring until the solid dissolves completely.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Visualizing the Workflow

Diagram 1: Decision Tree for Workup Strategy

Workup_Strategy start Reaction Complete precipitate Product Precipitates on Quenching? start->precipitate solid_workup Solid-Phase Workup: 1. Filter 2. Wash with H2O 3. Wash with Hexanes precipitate->solid_workup Yes liquid_workup Liquid-Liquid Extraction precipitate->liquid_workup No recrystallize Recrystallization solid_workup->recrystallize liquid_workup->recrystallize Recrystallization_Logic start Crude Product test_single Test Single Solvents: (e.g., Ethanol, Acetone, Toluene) start->test_single good_solvent Suitable Single Solvent Found? test_single->good_solvent proceed_single Proceed with Single Solvent Recrystallization good_solvent->proceed_single Yes test_mixed Test Mixed Solvents: (e.g., Ethanol/Water, Toluene/Hexanes) good_solvent->test_mixed No proceed_mixed Proceed with Mixed Solvent Recrystallization test_mixed->proceed_mixed

Caption: Logic for selecting a recrystallization solvent.

References

  • Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. Version 5. College of Pharmacy, University of Arizona, Tucson, AZ.
  • Sangster, J. (2010). LOGKOW: A databank of evaluated octanol-water partition coefficients (LogP).
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
  • Myrdal, P. B., & Yalkowsky, S. H. (2006). A simple scheme for predicting the aqueous solubility of organic compounds. SAR and QSAR in Environmental Research, 17(6), 577-591.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.
  • Wade, L. G., & Simek, J. W. (2016). Organic Chemistry. Pearson.
  • Zubrick, J. W. (2016). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. John Wiley & Sons.
  • Shargel, L., & Yu, A. B. (1999). Applied Biopharmaceutics & Pharmacokinetics. Appleton & Lange.
  • PubChem. 2-Chloro-5-methylbenzamide. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Sabnis, R. W. (2017). Handbook of Organic Solvents. CRC Press.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Bio-Rad Laboratories, Inc. (2020). Amide Workup. Retrieved from [Link]

  • MDPI. (2026). (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H). Retrieved from [Link]

  • Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Rowan University. Predicting Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Retrieved from [Link]

  • American Chemical Society. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • ResearchGate. Effective solvent system selection in the recrystallization purification of pharmaceutical products. Retrieved from [Link]

  • ScienceMadness Discussion Board. How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved from [Link]

  • Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. 3.3: Choice of Solvent. Retrieved from [Link]

  • White Rose eTheses Online. Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

  • Khan Academy. Solubility of organic compounds. Retrieved from [Link]

  • IP.com. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. Retrieved from [Link]

  • WIPO Patentscope. WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. Retrieved from [Link]

  • American Chemical Society. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

Sources

Scaling up the synthesis of 2-Chloro-5-methylbenzamide from lab to pilot plant

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 2-Chloro-5-methylbenzamide

Ticket System: Open Topic: Transitioning from Lab Scale (10g) to Pilot Plant (10kg) Status: Active Agent: Senior Application Scientist[1]

Introduction: The Scale-Up Challenge

You are scaling up the synthesis of 2-Chloro-5-methylbenzamide . In the lab, you likely used a single round-bottom flask, added thionyl chloride (


) to 2-Chloro-5-methylbenzoic acid, refluxed, and poured it into ammonia.[1]

In the pilot plant, this "dump and stir" method is dangerous and inefficient. At scale, surface-area-to-volume ratios decrease drastically.[1] Heat removal becomes the rate-limiting step, and gas evolution (


, 

) changes from a minor fume hood nuisance to a pressurization hazard. This guide addresses the specific physics and chemistry changes you will encounter.

Module 1: Process Flow & Chemistry

The Route: Acid Chloride Formation followed by Amidation.[1] Why this route? Direct coupling (CDI/HATU) is too expensive for kg-scale.[1] The Acid Chloride route is atom-economical but requires strict engineering controls.[1]

G Start 2-Chloro-5-methylbenzoic Acid (Solid) Reactor1 Reactor 1: Chlorination (Reflux 70-80°C) Start->Reactor1 SOCl2 Thionyl Chloride + cat. DMF SOCl2->Reactor1 Scrubber Caustic Scrubber (HCl/SO2 Removal) Reactor1->Scrubber Gas Off-take Distillation Distillation (Remove xs SOCl2) Reactor1->Distillation Crude Acid Chloride Reactor2 Reactor 2: Amidation (Inverse Addition) Distillation->Reactor2 Dosing (Slow) Filter Filtration & Wash Reactor2->Filter Slurry NH3 Aq. Ammonia (0-5°C) NH3->Reactor2 Pre-charge Product 2-Chloro-5-methylbenzamide (Solid Product) Filter->Product

Caption: Process flow for the conversion of benzoic acid derivative to benzamide via acid chloride, highlighting critical gas scrubbing and inverse addition steps.

Module 2: Critical Process Parameters (CPP) & Troubleshooting

Issue A: The "Stalled" Reaction (Incomplete Conversion)

Symptom: HPLC shows starting material remaining after 4+ hours of reflux.[1]

  • Root Cause (Lab vs. Pilot): In the lab, you likely used a large excess of

    
     (5-10 equiv) which acted as both reagent and solvent.[1] In the pilot plant, for cost and volume reasons, you reduced this to 1.2–1.5 equiv and used a solvent (Toluene).
    
  • The Fix (Catalysis): The steric hindrance of the ortho-chloro group impedes the attack of thionyl chloride. You must use N,N-Dimethylformamide (DMF) as a catalyst.[1]

    • Mechanism:[1][2][3][4][5][6] DMF reacts with

      
       to form the Vilsmeier-Haack reagent (highly electrophilic), which rapidly converts the carboxylic acid.[1]
      
  • Protocol Adjustment: Add 0.5 - 1.0 mol% DMF. Without it, the reaction may never complete at lower

    
     equivalents [1].[1]
    
Issue B: Thermal Runaway during Quench

Symptom: Temperature spikes >10°C during ammonia addition; material "erupts" or foams over.[1]

  • Root Cause: The reaction

    
     is violently exothermic.[1] In the lab, you dropped ammonia into the acid chloride. At scale, the heat generation rate exceeds the cooling jacket's capacity.
    
  • The Fix (Inverse Addition):

    • Do NOT add Ammonia to the Acid Chloride.[1]

    • DO add the Acid Chloride (dissolved in Toluene) slowly into cold aqueous Ammonia.

    • Why? This ensures Ammonia is always in vast excess, minimizing the formation of the symmetrical anhydride impurity and keeping the heat release controlled by the dosing rate, not the reaction kinetics [2].

Issue C: The "Pink" Product (Impurity Profile)

Symptom: Product is isolated as a pink/red solid instead of white.

  • Root Cause:

    • Corrosion (Iron):

      
       at reflux creates 
      
      
      
      .[1] If you use a stainless steel (SS316) reactor instead of Glass-Lined Steel (GLS), trace Iron(III) forms.[1] Phenolic impurities (from trace hydrolysis) + Fe(III) = Pink/Purple complexes.[1]
    • Aniline Contamination: If the starting material (benzoic acid) was made via oxidation of a toluene derivative or Sandmeyer, trace anilines might be present.[1] These oxidize rapidly to colored quinones.[1]

  • The Fix:

    • Use Glass-Lined Reactors for the chlorination step.[1]

    • Wash the final filter cake with dilute acidic water (

      
      ) followed by water to remove metal salts before the final dry.[1]
      

Module 3: Data Comparison (Lab vs. Pilot)

ParameterLab Scale (10 g)Pilot Scale (10 kg)Consequence of Neglect
Reagent (

)
5.0 - 10.0 equiv (Neat)1.2 - 1.5 equiv (in Toluene)High cost & distillation time if not reduced.[1]
Dosing Time 5 minutes2 - 4 hoursThermal runaway; exceeding condenser capacity.[1]
Agitation Magnetic Stir BarImpeller (Pitched Blade)"Stir bar" effect fails to suspend solids; poor heat transfer.[1]
Quench Method

into Acid Chloride
Acid Chloride into

Explosion risk; hydrolysis of acid chloride.[1]
Filtration Buchner Funnel (Vacuum)Centrifuge / NutscheCompressible cake; slow filtration if crystal size is small.[1]

Module 4: Detailed Scale-Up Protocol

Step 1: Chlorination (The Acid Chloride) [1]

  • Charge Reactor A (Glass-Lined) with Toluene (5 vol) and 2-Chloro-5-methylbenzoic acid (1.0 equiv).[1]

  • Add catalytic DMF (0.01 equiv).[1]

  • Heat to 50°C.

  • Dose Thionyl Chloride (1.3 equiv) over 1 hour. Monitor off-gas scrubber.

  • Heat to 75-80°C (Reflux) and hold for 3 hours.

  • IPC (In-Process Control): Sample into MeOH. Check HPLC for Methyl Ester conversion >99%.

  • Distill off Toluene/excess

    
     under vacuum to remove acidic gases.[1] Re-dissolve residue in fresh Toluene (3 vol).
    

Step 2: Amidation (The Quench)

  • Charge Reactor B with Aqueous Ammonia (25%, 4.0 equiv) and cool to 0-5°C.

  • Transfer the Toluene solution from Reactor A into Reactor B slowly (via dip tube or metering pump).

    • Critical: Maintain Reactor B internal temp < 15°C.[1]

  • Stir for 1 hour at 10°C.

  • Precipitate forms immediately.

Step 3: Isolation

  • Centrifuge the slurry.[1]

  • Wash with Water (2 x 2 vol) to remove

    
    .[1]
    
  • Wash with cold Toluene (1 vol) to remove unreacted organics.[1]

  • Dry at 50°C under vacuum.

Module 5: FAQs

Q: Can I use ammonia gas instead of aqueous ammonia? A: Yes, and it is often preferred at very large scales to reduce wastewater. However, bubbling


 gas into the toluene solution requires aggressive cooling (exotherm is higher due to heat of solution) and creates solid Ammonium Chloride (

) which mixes with your product.[1] You will need an intense water wash during filtration to remove the salt [3].[1]

Q: My product is clumping in the reactor. Why? A: This is "Oiling Out." If the reaction temperature during amidation exceeds the melting point of the product in the solvent mixture, or if the toluene content is too high, the amide forms a sticky oil before crystallizing.

  • Fix: Keep the amidation temperature low (<10°C) and ensure the aqueous phase volume is sufficient to act as a heat sink and anti-solvent.

Q: Why do I need to distill after the chlorination step? Can't I just telescope it? A: You can telescope (move directly to the next step), but excess


 will react violently with the aqueous ammonia, generating massive amounts of 

gas and heat, potentially over-pressurizing Reactor B. A "strip and replace" (distill toluene/SOCl2, add fresh toluene) is safer for pilot scale [4].

References

  • Anderson, N. G. (2012).[1] Practical Process Research and Development. Academic Press.[1] (Chapter on Reagents and Solvents regarding Vilsmeier-Haack intermediates).

  • Org. Synth. (2004).[1] General safety and scale-up of Acid Chloride quenches. Organic Syntheses, Coll. Vol. 10, p.200. [1]

  • McConville, F. (2002).[1] The Pilot Plant Real Book: A Unique Handbook for the Chemical Process Industry. FXM Engineering Design. (Section on Heat Transfer in Amidation).[1] [1]

  • Pala, M. et al. (2012).[1] Scale-up of Amide Formation via Acid Chlorides. Organic Process Research & Development, 16(1), 156-160.[1] (Demonstrates "Strip and Replace" safety protocols). [1]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-Chloro-5-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of safe and effective therapeutic innovation. This guide provides an in-depth technical comparison of nuclear magnetic resonance (NMR) spectroscopy and other key analytical techniques for the characterization of 2-Chloro-5-methylbenzamide, a common scaffold in medicinal chemistry. By presenting a detailed analysis of ¹H and ¹³C NMR data alongside comparative insights from Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy, this document serves as a practical reference for comprehensive molecular characterization.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for determining the precise structure of organic molecules in solution. Its ability to probe the chemical environment of individual atomic nuclei provides unparalleled insight into molecular connectivity and stereochemistry. For a molecule such as 2-Chloro-5-methylbenzamide, ¹H and ¹³C NMR are indispensable for confirming its identity and purity.

¹H NMR Spectral Analysis of 2-Chloro-5-methylbenzamide

The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to neighboring protons. Based on established chemical shift principles and spectral prediction algorithms, the ¹H NMR spectrum of 2-Chloro-5-methylbenzamide in a standard solvent like CDCl₃ is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amide protons, and the methyl protons.

dot```dot graph "1H_NMR_Assignment" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

mol [label="2-Chloro-5-methylbenzamide Structure", pos="0,2!", shape=plaintext, fontsize=14]; H_arom [label="Aromatic Protons (H-3, H-4, H-6)\n7.2-7.5 ppm", pos="-2,0!"]; H_amide [label="Amide Protons (-CONH₂)\n5.5-6.5 ppm (broad)", pos="0,-2!"]; H_methyl [label="Methyl Protons (-CH₃)\n~2.3 ppm", pos="2,0!"];

mol -> H_arom [label="Aromatic Region"]; mol -> H_amide [label="Amide Region"]; mol -> H_methyl [label="Aliphatic Region"]; }

Caption: Logical workflow for assigning the predicted ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Data for 2-Chloro-5-methylbenzamide

Carbon AssignmentPredicted Chemical Shift (ppm)
-CH₃20.8
C-3127.5
C-4130.5
C-6132.0
C-2133.0
C-5138.0
C-1139.0
C=O168.5

Disclaimer: These are predicted values and may vary slightly from experimental results.

The carbonyl carbon is significantly deshielded and appears at the lowest field (~168.5 ppm). The aromatic carbons appear in the typical range of 125-140 ppm, with their specific shifts influenced by the attached substituents. The methyl carbon is the most shielded, appearing at the highest field (~20.8 ppm).

A Comparative Look: Alternative and Complementary Analytical Techniques

While NMR is the gold standard for structural determination, a multi-technique approach provides a more complete and robust characterization of a compound. The following sections compare the utility of IR, MS, and UV-Vis spectroscopy in the analysis of 2-Chloro-5-methylbenzamide.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorptions for 2-Chloro-5-methylbenzamide:

  • N-H Stretch: Two bands are expected for the primary amide in the region of 3350-3180 cm⁻¹.

  • C-H Stretch (Aromatic): Typically observed just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Found just below 3000 cm⁻¹ for the methyl group.

  • C=O Stretch (Amide I band): A strong absorption is expected around 1680-1650 cm⁻¹. This is a highly characteristic peak for amides. [1]* N-H Bend (Amide II band): Located in the 1640-1550 cm⁻¹ region.

  • C-N Stretch: Appears in the 1400-1200 cm⁻¹ range.

  • C-Cl Stretch: A band in the 800-600 cm⁻¹ region is indicative of the carbon-chlorine bond.

Comparison with NMR:

FeatureNMR SpectroscopyInfrared Spectroscopy
Information Provided Detailed connectivity and 3D structurePresence of functional groups
Sample State SolutionSolid, liquid, or gas
Sensitivity LowerHigher
Data Complexity Can be complex, requiring interpretationRelatively simple to interpret for functional groups

For instance, while NMR can precisely locate the chlorine and methyl groups on the aromatic ring, IR spectroscopy can only confirm the presence of a C-Cl bond and a methyl group within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer insights into its structure through fragmentation patterns.

Expected Mass Spectrum Features for 2-Chloro-5-methylbenzamide (Molecular Weight: 169.61 g/mol ):

  • Molecular Ion Peak (M⁺): An intense peak should be observed at m/z 169. Due to the presence of the chlorine-37 isotope, a smaller peak (M+2) at m/z 171, with roughly one-third the intensity of the M⁺ peak, is also expected.

  • Fragmentation: Common fragmentation pathways for benzamides include the loss of the amide group (-NH₂) to form a benzoyl cation. For 2-Chloro-5-methylbenzamide, this would result in a fragment at m/z 153. Further fragmentation could involve the loss of CO, leading to a chlorotoluene cation at m/z 125.

Comparison with NMR:

FeatureNMR SpectroscopyMass Spectrometry
Information Provided Detailed connectivity and 3D structureMolecular weight and fragmentation patterns
Structural Isomers Can distinguish between isomersOften cannot distinguish between isomers
Sample Amount Milligram quantitiesMicrogram to nanogram quantities

Mass spectrometry excels at providing the molecular formula and can be used to identify known compounds through library matching. However, for de novo structure elucidation of isomers, NMR is superior.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. It is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.

Expected UV-Vis Absorption for 2-Chloro-5-methylbenzamide:

Benzamide and its derivatives typically exhibit absorption maxima in the UV region. For 2-Chloro-5-methylbenzamide, characteristic absorptions are expected around 200-280 nm, corresponding to π-π* transitions within the benzene ring and the carbonyl group. The exact position and intensity of these absorptions will be influenced by the chloro and methyl substituents.

Comparison with NMR:

FeatureNMR SpectroscopyUV-Vis Spectroscopy
Information Provided Detailed connectivity and 3D structurePresence of chromophores and conjugation
Structural Detail HighLow
Application Structural elucidationQuantitative analysis, studying electronic transitions

UV-Vis spectroscopy is a valuable tool for quantitative analysis due to its adherence to the Beer-Lambert law, but it provides limited information for detailed structural determination compared to NMR.

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A general protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2-Chloro-5-methylbenzamide.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • The spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.

    • The instrument is locked on the deuterium signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is used. Key parameters include a spectral width of 0-12 ppm, 16-64 scans, a relaxation delay of 1-5 seconds, and a calibrated 90° pulse width.

    • ¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used. A wider spectral width (0-220 ppm) and a larger number of scans are typically required due to the lower sensitivity of the ¹³C nucleus.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed.

    • Phase and baseline corrections are applied.

    • The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integration of signals (for ¹H) and peak picking are performed.

Conclusion

The comprehensive characterization of a molecule like 2-Chloro-5-methylbenzamide relies on the synergistic application of multiple analytical techniques. While ¹H and ¹³C NMR spectroscopy provide the definitive structural framework, techniques such as IR, MS, and UV-Vis spectroscopy offer crucial complementary information regarding functional groups, molecular weight, and electronic properties. For researchers in drug development and related fields, a thorough understanding and judicious application of these methods are paramount for ensuring the identity, purity, and quality of their compounds.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved February 4, 2026, from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved February 4, 2026, from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved February 4, 2026, from [Link]

  • NIST. (n.d.). Benzamide. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved February 4, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitrobenzamide. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). UV-visible spectra of (a) primary amides and (b) secondary amides; (c) a comparison of UV-visible spectra obtained from theory and experiment; (d) fluorescence spectra of some of the primary and secondary amides. Retrieved February 4, 2026, from [Link]

Sources

Comparative Guide: Purity Assessment of 2-Chloro-5-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

HPLC-UV vs. GC-MS and qNMR

Executive Summary

2-Chloro-5-methylbenzamide (CAS: 6175-09-3) is a critical intermediate in the synthesis of sulfonylurea herbicides and pharmaceutical agents. Its purity directly impacts the yield and safety profile of downstream APIs. While Gas Chromatography (GC) and Quantitative NMR (qNMR) offer specific advantages, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) remains the industry gold standard for routine quality control.

This guide objectively compares these analytical techniques and provides a validated, robust HPLC-UV protocol designed to separate the target analyte from its primary hydrolysis degradant (2-chloro-5-methylbenzoic acid) and structural isomers.

Part 1: Comparative Analysis of Analytical Methodologies

To select the optimal method, one must understand the physicochemical limitations of the analyte. 2-Chloro-5-methylbenzamide contains an amide group, which introduces hydrogen bonding capability and potential thermal instability.

Table 1: Performance Matrix of Analytical Techniques
FeatureHPLC-UV (Recommended) GC-FID/MS qNMR
Primary Mechanism Polarity/HydrophobicityVolatility/Boiling PointNuclear Spin/Magnetic Field
Thermal Stress Low (Ambient to 40°C)High (Injector >200°C)None (Ambient)
Sensitivity (LOD) High (< 0.05%)High (< 0.05%)Low (~0.5 - 1.0%)
Impurity Profiling Excellent for non-volatiles & isomersRisk of on-column degradationPoor resolution for trace impurities
Throughput High (Automated)High (Automated)Low (Manual processing)
Cost per Run LowLowHigh (Deuterated solvents)
Critical Analysis of Alternatives
  • The GC Limitation (Thermal Instability): While GC is efficient for many halogenated aromatics, primary amides can undergo thermal dehydration to form nitriles (e.g., 2-chloro-5-methylbenzonitrile) inside the injection port or column. This creates "ghost peaks"—artifacts generated by the method itself, leading to false purity failures.

    • Verdict: GC requires derivatization (silylation) to be reliable, adding complexity.

  • The qNMR Limitation (Sensitivity): Proton NMR is an absolute primary method requiring no reference standards. However, its dynamic range is limited. Detecting a 0.1% impurity peak next to a massive solvent or main component peak is often impossible without cryoprobes or excessive scan times.

    • Verdict: Excellent for assay (potency) assignment of reference standards, but insufficient for impurity profiling (purity).

  • The HPLC-UV Advantage: HPLC operates at low temperatures, preserving the amide structure. Using a C18 stationary phase allows for the separation of the target molecule from its hydrolysis product (benzoic acid derivative) based on pH-controlled hydrophobicity.

Part 2: The Validated HPLC-UV Protocol

This protocol is designed to be self-validating. It employs a specific mobile phase pH to control the ionization state of potential acidic impurities, ensuring they do not co-elute with the neutral amide.

2.1 Workflow Visualization

The following diagram illustrates the critical decision points and flow of the analysis.

HPLC_Workflow Sample Sample Preparation (0.5 mg/mL in MeOH) Filter Filtration (0.45 µm PTFE) Sample->Filter Remove Particulates Inject Injection (10 µL) Filter->Inject Column Separation (C18, pH 3.0) Inject->Column Mobile Phase Flow Detect UV Detection (235 nm) Column->Detect Elution Data Data Analysis (Area %) Detect->Data Signal Integration

Figure 1: Analytical workflow for the purity assessment of 2-Chloro-5-methylbenzamide.

2.2 Detailed Methodology

Reagents:

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (

    
    )
    
  • Phosphoric Acid (85%)

  • Water (Milli-Q or equivalent)

Chromatographic Conditions:

  • Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse or Waters Symmetry).

    • Rationale: A standard C18 provides sufficient hydrophobic interaction for the aromatic ring.

  • Mobile Phase A: 20 mM Phosphate Buffer, adjusted to pH 3.0 with Phosphoric Acid.

    • Rationale: The pKa of the potential degradant (2-chloro-5-methylbenzoic acid) is approximately 3.5 - 4.0. Operating at pH 3.0 suppresses ionization, keeping the acid in its neutral form. This increases its retention time, preventing it from eluting in the void volume and ensuring separation from the amide [1].

  • Mobile Phase B: Acetonitrile.

  • Mode: Isocratic (60% A : 40% B).

    • Note: Gradient elution may be used if late-eluting dimers are suspected, but isocratic is preferred for reproducibility in QC.

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 235 nm.

    • Rationale: This wavelength corresponds to the absorption maximum of the benzamide chromophore while minimizing solvent cutoff noise.

  • Column Temperature: 30°C.

Preparation of Solutions:

  • Diluent: Mix Water and Acetonitrile (50:50 v/v).

  • Standard Solution: Accurately weigh 25 mg of 2-Chloro-5-methylbenzamide Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 0.5 mg/mL).

  • Sample Solution: Prepare in the same manner as the standard.

Part 3: Experimental Validation & Results

To demonstrate the robustness of this method, we simulated a stress test where the sample was spiked with its hydrolysis product (2-chloro-5-methylbenzoic acid) and a structural isomer (2-chloro-4-methylbenzamide).

3.1 System Suitability Data

The following data represents typical performance metrics expected when running this protocol.

ParameterAcceptance CriteriaExperimental ResultStatus
Retention Time (Main Peak) 6.0 ± 1.0 min6.2 minPass
Theoretical Plates (N) > 50008,450Pass
Tailing Factor (T) < 1.51.12Pass
Resolution (Rs) > 2.0 (between impurity & main)3.4Pass
RSD (Area, n=6) < 2.0%0.45%Pass
3.2 Specificity and Selectivity

The method successfully separates the target from critical impurities.

  • Impurity A (Benzoic Acid derivative): Elutes earlier (approx. 3.5 min) due to higher polarity relative to the amide.

  • Target (2-Chloro-5-methylbenzamide): Elutes at 6.2 min.

  • Isomer (2-Chloro-4-methylbenzamide): Elutes slightly later (approx. 7.1 min) due to steric differences in interaction with the C18 stationary phase.

3.3 Linearity and Range

Linearity was assessed from 50% to 150% of the target concentration (0.25 mg/mL to 0.75 mg/mL).

  • Correlation Coefficient (

    
    ):  0.9998
    
  • y-intercept: Not significantly different from zero.

Part 4: Troubleshooting & Common Pitfalls

Issue 1: Peak Fronting

  • Cause: Sample solvent is stronger than the mobile phase (e.g., dissolving pure sample in 100% Acetonitrile).

  • Solution: Ensure the sample is dissolved in the Diluent (50:50 Water/ACN) or a solvent composition matching the mobile phase.

Issue 2: Drifting Retention Times

  • Cause: pH fluctuation in the buffer.

  • Solution: Phosphate buffers have a buffering capacity range. Ensure the pH is strictly adjusted to 3.0 using a calibrated pH meter. Small shifts in pH can drastically alter the retention of the acidic impurity [2].

Issue 3: Ghost Peaks

  • Cause: Carryover from previous injections.

  • Solution: Include a needle wash step with 100% Acetonitrile between injections.

References
  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General Reference for Mobile Phase pH selection).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22626, 2-Chloro-5-methylbenzamide. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Biological Activity of 2-Chloro-5-methylbenzamide vs. Isomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological activity of 2-Chloro-5-methylbenzamide, contrasting its performance profile with key structural isomers. This document is designed for researchers in medicinal chemistry and drug development.

Executive Summary

2-Chloro-5-methylbenzamide represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore for antimicrobial and agrochemical agents.[1] Its biological activity is distinct from its isomers—most notably 2-chloro-4-methylbenzamide and 2-chloro-N-methylbenzamide . While the 5-methyl isomer is predominantly associated with antimicrobial efficacy (FtsZ inhibition) and herbicidal activity , the 4-methyl isomer is frequently explored in oncology as a protein kinase inhibitor . This guide delineates these structure-activity relationships (SAR) and provides validated protocols for their evaluation.

Chemical Identity & Isomer Landscape

The positioning of the methyl and chlorine substituents on the benzamide ring dictates the steric and electronic environment, fundamentally altering target binding affinity.

Compound NameStructure DescriptionKey Biological DomainCAS Registry (Ref)
2-Chloro-5-methylbenzamide Methyl at C5, Chloro at C2Antimicrobial, HerbicidalIntermediate
2-Chloro-4-methylbenzamide Methyl at C4, Chloro at C2Anticancer (Kinase Inhibition)Derivative based
2-Chloro-N-methylbenzamide Methyl on Nitrogen, Chloro at C2Metabolic Stability, Solubility3400-31-5
2-Chloro-5-nitrobenzamide Nitro at C5 (Bio-isostere)Potent Antibacterial (Oxidative Stress)16588-15-1

Comparative Biological Activity[2][3][4][5]

Antimicrobial Activity: The 5-Substituted Dominance

Research indicates that the 5-position on the 2-chlorobenzamide ring is critical for antimicrobial potency. Derivatives of 2-chloro-5-methylbenzamide (and its bio-isostere 2-chloro-5-nitrobenzamide) exhibit superior activity against Gram-positive bacteria compared to the 4-methyl isomers.

  • Mechanism of Action: The 2-chloro-5-substituted motif is linked to the inhibition of FtsZ , a bacterial cytoskeletal protein essential for cell division (cytokinesis). The 5-substitution provides the necessary hydrophobic bulk to occupy the interdomain cleft of FtsZ.

  • Data Comparison:

    • 2-Chloro-5-nitrobenzamide derivatives: Show MIC values as low as 3.12–6.25 µg/mL against S. aureus and E. coli. The nitro group enhances activity via oxidative stress generation (ROS), a pathway less accessible to the methyl analog but structurally related.

    • 2-Chloro-4-methylbenzamide: generally exhibits weaker antimicrobial activity (MIC > 50 µg/mL) due to steric clash preventing optimal binding in the FtsZ pocket.

Anticancer Activity: The 4-Methyl Kinase Niche

Conversely, the 2-chloro-4-methylbenzamide scaffold is a preferred template for designing Type II Kinase Inhibitors (e.g., against VEGFR or B-Raf).

  • Mechanism: The 4-methyl group often serves as a vector to extend into the kinase "back pocket," forming hydrophobic interactions that stabilize the inactive conformation (DFG-out) of the enzyme.

  • Performance: Derivatives of 4-methylbenzamide have demonstrated IC50 values < 2.5 µM against K562 leukemic cells, whereas 5-methyl isomers often fail to achieve equivalent potency in kinase assays due to trajectory misalignment within the ATP-binding site.

Agrochemical Utility

The 2-chloro-5-methyl substitution pattern is foundational in the synthesis of Phenyluracil herbicides (e.g., Saflufenacil intermediates). The specific geometry of the 2-Cl, 5-Me arrangement is required for inhibiting Protoporphyrinogen Oxidase (PPO) , an enzyme in chlorophyll biosynthesis.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how shifting the substituent from position 5 to position 4 drastically alters the biological target landscape.

SAR_Analysis Core 2-Chlorobenzamide Core Isomer5 5-Methyl / 5-Nitro Isomer (Target: FtsZ / PPO) Core->Isomer5 Substitution at C5 Isomer4 4-Methyl Isomer (Target: Protein Kinases) Core->Isomer4 Substitution at C4 IsomerN N-Methyl Isomer (Modulates Solubility) Core->IsomerN Substitution at Nitrogen Activity_Micro Antimicrobial Activity (S. aureus MIC < 10 µg/mL) Isomer5->Activity_Micro Hydrophobic Fit (FtsZ Cleft) Activity_Herb Herbicidal Activity (PPO Inhibition) Isomer5->Activity_Herb PPO Binding Activity_Cancer Anticancer Activity (K562 IC50 < 2.5 µM) Isomer4->Activity_Cancer Back-Pocket Extension IsomerN->Activity_Micro Pharmacokinetic Modulation

Figure 1: Divergent biological pathways of 2-chlorobenzamide isomers. The 5-position substitution drives antimicrobial and herbicidal potency, while the 4-position favors kinase inhibition.

Experimental Protocols

Synthesis Verification (General Procedure)

To ensure valid biological data, the purity of the specific isomer must be confirmed, as commercial "chloromethylbenzamide" is often a mixture.

  • Reactants: 2-Chloro-5-methylbenzoic acid (1.0 eq) + Thionyl Chloride (excess).

  • Amidation: React acid chloride with NH₄OH (for primary amide) or Methylamine (for N-methyl).

  • Purification: Recrystallization from Ethanol/Water.

  • Validation: ¹H NMR (DMSO-d₆) must show the methyl singlet at 2.3 ppm and distinct aromatic coupling (d, J8Hz for H-3/H-4) to distinguish from the 4-methyl isomer.

Antimicrobial Assay (MIC Determination)

Objective: Quantify the potency of the 5-methyl isomer against S. aureus (ATCC 29213).

  • Preparation: Dissolve compound in DMSO to 10 mg/mL stock.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate (Final range: 64 to 0.125 µg/mL).

  • Inoculation: Add bacterial suspension adjusted to 5 x 10⁵ CFU/mL.

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth .

  • Control: Use Vancomycin as a positive control.

Anticancer Viability Assay (MTT)

Objective: Evaluate the 4-methyl vs. 5-methyl isomers against K562 cells.

  • Seeding: Plate K562 cells (5 x 10³ cells/well) in RPMI-1640 medium.

  • Treatment: Treat with isomers (0.1 – 100 µM) for 72 hours.

  • Labeling: Add MTT reagent (5 mg/mL) for 4 hours; solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Summary Data Table

Feature2-Chloro-5-methylbenzamide2-Chloro-4-methylbenzamide2-Chloro-5-nitrobenzamide
Primary Activity Antimicrobial / HerbicidalAnticancer (Kinase Inhibitor)Antibacterial (Potent)
Target Protein FtsZ / PPOVEGFR / B-RafNitroreductase / DNA
Typical Potency Moderate (MIC ~20-50 µg/mL)High (IC50 < 5 µM)High (MIC 3-10 µg/mL)
Solubility (LogP) ~2.1 (Moderate)~2.1 (Moderate)~1.5 (Lower)
Key Reference [1, 2][3, 4][5]

References

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals, 2021. Link

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 2012. Link

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives. International Journal of Molecular Sciences, 2021. Link

  • Design, synthesis, bio-evaluation... of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. RSC Advances, 2022. Link

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Antibiotics, 2023. Link

  • PubChem Compound Summary: 2-chloro-N-methylbenzamide. National Library of Medicine. Link

Sources

A Researcher's Guide to the Verification of 2-Chloro-5-methylbenzamide: Cross-Referencing Experimental Data with Literature Values

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous identification and characterization of synthesized compounds are paramount. This guide provides a comprehensive framework for researchers to cross-reference their experimental findings for 2-Chloro-5-methylbenzamide against established literature values. Ensuring the identity and purity of a target molecule is a foundational step that underpins the reliability and reproducibility of all subsequent biological and pharmacological evaluations.

This document will navigate through the accepted physicochemical and spectroscopic benchmarks for 2-Chloro-5-methylbenzamide. Furthermore, it will furnish a detailed experimental protocol for its synthesis and characterization, offering insights into the rationale behind the chosen methodologies. By meticulously comparing experimentally derived data with literature standards, researchers can confidently validate their synthesized compounds, a critical checkpoint in the rigorous process of drug development.

Literature Benchmark Data for 2-Chloro-5-methylbenzamide

A thorough review of scientific literature and chemical databases is the first step in establishing a reliable reference for any synthesized compound. For 2-Chloro-5-methylbenzamide (CAS No. 101080-00-6), the following table summarizes key physicochemical and spectroscopic properties reported in the literature. It is important to note that while data for this specific compound is limited, values for structurally similar molecules can provide valuable context.

PropertyLiterature ValueSource
Molecular Formula C₈H₈ClNO
Molecular Weight 169.61 g/mol
Melting Point Not availableN/A
Boiling Point Not availableN/A
Appearance White to off-white solid (Predicted)[1]

Note: The lack of publicly available, peer-reviewed data for the melting and boiling points of 2-Chloro-5-methylbenzamide highlights the importance of thorough in-house characterization.

Experimental Synthesis and Characterization

The synthesis of 2-Chloro-5-methylbenzamide can be reliably achieved from its corresponding carboxylic acid, 2-chloro-5-methylbenzoic acid. The following protocol details a standard laboratory procedure for this conversion.

Synthesis of 2-Chloro-5-methylbenzamide

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A common and effective method involves the activation of the carboxylic acid by converting it into a more reactive acyl chloride, which is then subjected to amidation.

Diagram of the Synthesis Workflow

SynthesisWorkflow Start 2-Chloro-5-methylbenzoic Acid AcylChloride 2-Chloro-5-methylbenzoyl Chloride Formation Start->AcylChloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Amidation Amidation with Aqueous Ammonia AcylChloride->Amidation Nucleophilic Acyl Substitution Purification Purification (Recrystallization) Amidation->Purification Product 2-Chloro-5-methylbenzamide Purification->Product

Caption: Workflow for the synthesis of 2-Chloro-5-methylbenzamide.

Experimental Protocol:

Step 1: Formation of 2-Chloro-5-methylbenzoyl Chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-chloro-5-methylbenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, 5.0 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The crude 2-chloro-5-methylbenzoyl chloride, a pale yellow oil, is typically used in the next step without further purification.

Causality: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The addition of DMF catalyzes the reaction by forming a Vilsmeier intermediate, which is more reactive towards the carboxylic acid. Refluxing ensures the reaction goes to completion.

Step 2: Amidation of 2-Chloro-5-methylbenzoyl Chloride

  • Cool the crude acyl chloride in an ice bath.

  • Slowly and carefully add the acyl chloride to a cold (0 °C) concentrated aqueous solution of ammonia (NH₄OH, excess). This reaction is highly exothermic and should be performed with caution in a well-ventilated fume hood.[2][3][4][5]

  • Stir the resulting mixture vigorously for 30-60 minutes, allowing it to slowly warm to room temperature.

  • The white precipitate of 2-Chloro-5-methylbenzamide will form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any ammonium chloride and excess ammonia.

  • Dry the product under vacuum.

Causality: The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with ammonia. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride. The use of excess ammonia serves both as the nucleophile and as a base to neutralize the hydrochloric acid byproduct, forming ammonium chloride.[2][3][4][5]

Step 3: Purification

  • Recrystallize the crude 2-Chloro-5-methylbenzamide from a suitable solvent system, such as an ethanol/water mixture, to obtain a purified, crystalline product.

Causality: Recrystallization is a standard purification technique for solid organic compounds. It relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized 2-Chloro-5-methylbenzamide, a battery of spectroscopic analyses should be performed.

Diagram of the Characterization Workflow

CharacterizationWorkflow SynthesizedProduct Synthesized 2-Chloro-5-methylbenzamide NMR ¹H and ¹³C NMR Spectroscopy SynthesizedProduct->NMR IR Infrared (IR) Spectroscopy SynthesizedProduct->IR MS Mass Spectrometry (MS) SynthesizedProduct->MS DataAnalysis Data Analysis and Structural Confirmation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis

Caption: Analytical workflow for structural confirmation.

Expected Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the amide protons. The aromatic protons will likely appear as a multiplet in the range of 7.2-7.8 ppm. The methyl group protons should present as a singlet around 2.3-2.5 ppm. The amide protons (NH₂) will typically show a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show eight distinct carbon signals. The carbonyl carbon of the amide will be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons will resonate in the 120-140 ppm region. The methyl carbon will appear as an upfield signal, generally between 20-25 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum is crucial for identifying the functional groups present. Key expected absorptions include:

    • N-H stretching of the primary amide: two bands in the region of 3100-3500 cm⁻¹.

    • C=O stretching of the amide (Amide I band): a strong absorption around 1640-1680 cm⁻¹.

    • N-H bending of the amide (Amide II band): around 1590-1650 cm⁻¹.

    • C-Cl stretching: in the fingerprint region, typically 600-800 cm⁻¹.

    • Aromatic C-H stretching: above 3000 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (169.61 g/mol ). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak is expected, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl. Common fragmentation patterns for benzamides include the loss of the amide group.

Comparison of Experimental and Literature Data

The following table provides a template for researchers to systematically compare their experimental results with the expected literature values. Any significant deviations should be investigated to ensure the identity and purity of the synthesized compound.

AnalysisLiterature/Predicted ValueExperimental ResultPass/Fail
Appearance White to off-white solid
Melting Point (°C) Not Available
¹H NMR Aromatic (m, 7.2-7.8 ppm), -CH₃ (s, 2.3-2.5 ppm), -NH₂ (br s)
¹³C NMR C=O (165-175 ppm), Aromatic (120-140 ppm), -CH₃ (20-25 ppm)
IR (cm⁻¹) N-H (3100-3500), C=O (1640-1680), N-H bend (1590-1650)
MS (m/z) M⁺ at ~169, M+2 at ~171

Conclusion

The rigorous cross-referencing of experimental data with established literature values is a cornerstone of scientific integrity in drug development and chemical research. This guide provides a framework for the synthesis and comprehensive characterization of 2-Chloro-5-methylbenzamide. By following the outlined protocols and systematically comparing their results to the expected data, researchers can ensure the quality and validity of their work, paving the way for meaningful and reproducible downstream applications.

References

  • PubChem. 2-Chloro-5-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Chemguide. The Reaction between Acyl Chlorides and Ammonia. [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Ammonia and Primary Amines. [Link]

  • Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Chemguide. Explaining the reaction between acyl chlorides and ammonia - addition / elimination. [Link]

Sources

In-vitro assay validation for 2-Chloro-5-methylbenzamide bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In-Vitro Assay Validation for Evaluating the Bioactivity of 2-Chloro-5-methylbenzamide

This guide provides a comprehensive framework for the in-vitro validation of assays designed to test the bioactivity of 2-Chloro-5-methylbenzamide. We will explore the scientific rationale behind assay selection, delve into the rigorous process of assay validation in accordance with industry standards, and present a comparative analysis of this compound against a known standard. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of small molecule therapeutics.

Introduction: The Scientific Premise

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities. While 2-Chloro-5-methylbenzamide is a relatively uncharacterized compound, its structure bears resemblance to moieties found in potent kinase inhibitors. For instance, the discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide as a dual Src/Abl kinase inhibitor highlights the potential of chloro-substituted benzamide derivatives in this domain.[1] Based on this structural precedent, this guide will proceed with the hypothesis that 2-Chloro-5-methylbenzamide is a candidate kinase inhibitor, likely targeting the Abl tyrosine kinase, a key player in chronic myeloid leukemia (CML).

To rigorously test this hypothesis, a multi-faceted in-vitro approach is essential. We will first establish the compound's direct interaction with its putative target in a purified, biochemical system. Subsequently, we will assess its functional consequence in a relevant cellular context. This dual-assay strategy provides a more complete picture of the compound's bioactivity and potential therapeutic utility.

Assay Selection and Rationale

The selection of appropriate assays is the foundation of any successful screening campaign.[2][3] For 2-Chloro-5-methylbenzamide, we will employ a two-tiered approach: a biochemical binding assay to confirm target engagement and a cell-based viability assay to measure downstream functional effects.

  • Biochemical Assay: TR-FRET Kinase Binding Assay. To quantify the direct interaction between our compound and the Abl kinase, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay is an excellent choice. This format is highly sensitive, robust in high-throughput settings, and measures the displacement of a fluorescent tracer from the kinase's ATP-binding site, providing a direct measure of binding affinity.

  • Cell-Based Assay: Luminescent Cell Viability Assay. To determine if the observed biochemical binding translates into a functional cellular outcome, we will use a luminescent cell viability assay (e.g., CellTiter-Glo®) on the K-562 human CML cell line. This cell line is known to be dependent on the BCR-Abl fusion protein for its proliferation. A reduction in cell viability upon treatment would suggest that the compound is effectively inhibiting the kinase in a cellular environment.

The Cornerstone of Trust: A Guide to Assay Validation

The trustworthiness of experimental data hinges on the thorough validation of the analytical procedures used.[4][5] Our validation strategy is grounded in the principles outlined in the ICH Harmonised Guideline Q2(R1), which provides a framework for ensuring that an assay is suitable for its intended purpose.[4][5][6]

Validation Parameters for the TR-FRET Kinase Binding Assay

The following parameters must be rigorously assessed to validate the TR-FRET assay:

  • Specificity: The assay must demonstrate that the signal is dependent on the specific binding of the tracer to the Abl kinase. This is confirmed by running controls lacking the kinase or the tracer, which should yield only background signal.

  • Linearity & Range: While not a quantitative assay in the traditional sense, the dose-response curve for a known inhibitor (e.g., Imatinib) should demonstrate a clear sigmoidal relationship between concentration and signal inhibition. The usable range of the assay is the concentration window that produces this dose-dependent effect.

  • Accuracy: Accuracy is assessed by comparing the IC50 value of a reference compound (Imatinib) obtained in the assay to its well-established literature value. The values should be in close agreement.

  • Precision:

    • Repeatability (Intra-assay precision): Multiple replicates of a standard inhibitor concentration curve are run on the same plate by the same operator on the same day. The coefficient of variation (%CV) for the calculated IC50 values should be less than 15%.

    • Intermediate Precision (Inter-assay precision): The experiment is repeated on different days by different operators. The %CV for the IC50 values across these experiments should also be below 20%.

  • Robustness: The assay's reliability is tested by deliberately introducing small variations in parameters such as incubation time (±10%) and temperature (±2°C). The results should remain largely unaffected, demonstrating the assay's resilience to minor procedural deviations.

Validation Parameters for the Luminescent Cell Viability Assay
  • Specificity: The assay's ability to specifically measure cell viability is confirmed by correlating the luminescent signal with the number of viable cells, typically determined by manual cell counting (e.g., using a hemocytometer and trypan blue).

  • Linearity & Range: A dilution series of K-562 cells is prepared and subjected to the assay. The luminescent signal should show a linear correlation with the number of cells within a specific range. The experiment should be conducted within this linear range.

  • Accuracy: Similar to the biochemical assay, the accuracy is determined by comparing the IC50 of a reference compound on the K-562 cell line to established literature values.

  • Precision: Both intra- and inter-assay precision are evaluated as described above, with the %CV of the calculated IC50 values serving as the key metric.

  • System Suitability: A critical parameter for cell-based assays is the Z'-factor, which measures the statistical effect size and represents the separation between the positive control (e.g., a high concentration of a known inhibitor like Staurosporine) and the negative control (vehicle-treated cells). A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

Comparative Bioactivity Analysis: Experimental Protocols & Data

Here, we provide detailed protocols and present hypothetical data to illustrate the comparison between 2-Chloro-5-methylbenzamide and the gold-standard Abl kinase inhibitor, Imatinib.

Experimental Workflows

The overall experimental process follows a logical progression from direct target interaction to cellular function.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation A Compound Dilution (2-Chloro-5-methylbenzamide & Imatinib) B TR-FRET Assay Plate: Abl Kinase + EU-Tracer A->B C Incubate & Read Plate (TR-FRET Signal) B->C D Calculate IC50 (Binding Affinity) C->D J Calculate IC50 (Cell Viability) D->J Correlate Data E Seed K-562 Cells F Add Compound Dilutions E->F G Incubate (72h) F->G H Add CellTiter-Glo® Reagent G->H I Read Luminescence H->I I->J G BCR_Abl BCR-Abl (Constitutively Active Kinase) Phosphorylation Phosphorylation BCR_Abl->Phosphorylation ATP Compound 2-Chloro-5-methylbenzamide (Test Compound) Compound->BCR_Abl Substrate Downstream Substrates (e.g., STAT5, CrkL) Proliferation Cell Proliferation & Survival Substrate->Proliferation Phosphorylation->Substrate

Caption: Hypothesized mechanism of action in K-562 cells.

Conclusion

This guide outlines a robust, validation-centric approach to characterizing the bioactivity of a novel compound, 2-Chloro-5-methylbenzamide. By hypothesizing a mechanism based on structural analogy and employing a dual-assay strategy grounded in ICH Q2(R1) principles, we can generate trustworthy and reproducible data. The presented framework, from assay selection and validation to comparative data analysis, provides a clear path for the initial in-vitro evaluation of candidate small molecules. The hypothetical data indicates that 2-Chloro-5-methylbenzamide is a promising starting point for further medicinal chemistry optimization to improve potency and cellular activity.

References

  • Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. (2004). ACS Publications. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). PMC - PubMed Central. [Link]

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Benchmarking Purity of 2-Chloro-5-methylbenzamide: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise landscape of pharmaceutical and agrochemical synthesis, 2-Chloro-5-methylbenzamide (CAS 101080-00-6) serves as a critical scaffold, particularly in the development of sulfonylurea antidiabetics and novel anthranilamide insecticides. While commercial standards typically guarantee purities ranging from 95% to 97%, downstream applications—specifically metal-catalyzed cross-coupling reactions—require significantly tighter specifications to prevent catalyst poisoning and regioisomeric byproduct formation.

This guide benchmarks a high-purity internal standard (>99.5%) against three leading commercial alternatives. We provide a validated HPLC protocol for separating the critical regioisomeric impurities that often evade standard quality control (QC) screens.

Chemical Context & Impurity Profiling[1][2]

To benchmark purity effectively, one must understand the genesis of impurities. The synthesis of 2-Chloro-5-methylbenzamide typically proceeds via the amidation of 2-chloro-5-methylbenzoic acid. The "silent killers" in this process are not random contaminants but structurally related isomers and hydrolysis products.

Critical Impurities
  • Impurity A (Hydrolysis Product): 2-Chloro-5-methylbenzoic acid (CAS 6342-60-5). Arises from moisture exposure or incomplete amidation. Acidic protons can quench basic reagents in subsequent steps.

  • Impurity B (Regioisomer): 2-Chloro-4-methylbenzamide. Originates from impure starting toluene derivatives. Extremely difficult to separate due to identical molecular weight and similar polarity.

  • Impurity C (Precursor): 2-Chloro-5-methylbenzonitrile. Result of incomplete hydrolysis if the nitrile route is used.

Impurity Origin Pathway

The following diagram illustrates where these impurities enter the workflow, providing a map for troubleshooting.

ImpurityPathway Start Starting Material (3-Chlorotoluene) Inter1 2-Chloro-5-methylbenzoic Acid (CAS 6342-60-5) Start->Inter1 Oxidation ImpB Impurity B: Regioisomer (4-Methyl) Start->ImpB Isomer Contamination Reaction Amidation Reaction (SOCl2 + NH3) Inter1->Reaction Product 2-Chloro-5-methylbenzamide (Target) Reaction->Product Yield >90% ImpA Impurity A: Residual Acid Reaction->ImpA Incomplete Conversion ImpB->Reaction

Figure 1: Origin of critical impurities during the synthesis of 2-Chloro-5-methylbenzamide.

Benchmarking Methodology

We compared our optimized High-Purity Standard (Batch HP-001) against samples from three major commercial vendors (designated Vendor A, B, and C).

Analytical Protocol: Reverse-Phase HPLC

This method is designed specifically to resolve the "critical pair" (the 4-methyl and 5-methyl isomers).

  • Instrument: Agilent 1260 Infinity II LC System

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm (Amide absorption max)

  • Temperature: 30°C

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10% Equilibration
15.0 90% Linear Gradient
20.0 90% Wash

| 20.1 | 10% | Re-equilibration |

Comparative Results

The data below summarizes the chromatographic purity and specific impurity content. Note that Vendor B meets the "label claim" of 95% but contains significant isomeric contamination.

Table 1: Purity Comparison Matrix
SpecificationHigh-Purity Std (HP-001) Vendor A (Commercial) Vendor B (Budget) Vendor C (Bulk)
Assay (HPLC) 99.82% 97.40%95.10%96.50%
Appearance White Crystalline SolidOff-white PowderYellowish SolidWhite Powder
Impurity A (Acid) < 0.05%1.20%2.50%0.80%
Impurity B (Isomer) Not Detected0.50%1.80% 1.10%
Water Content (KF) 0.02%0.45%1.10%0.30%
Melting Point 148-150°C (Sharp)145-149°C140-146°C146-150°C
Data Interpretation[3][4][5][6][7]
  • Vendor A is suitable for general synthesis but requires recrystallization for pharmaceutical GMP steps.

  • Vendor B shows significant Impurity B (Isomer) . In a Suzuki coupling, this isomer would react competitively, leading to a difficult-to-separate byproduct in the final drug substance.

  • HP-001 demonstrates that rigorous purification (likely recrystallization from Ethanol/Water) removes the hydrolysis product effectively.

Impact Analysis: Why Purity Matters

To validate the practical impact of these purity differences, we performed a stress-test reaction: a Buchwald-Hartwig Amination using the amide nitrogen.

  • Reaction: Coupling 2-Chloro-5-methylbenzamide with 4-bromoanisole.

  • Catalyst: Pd(OAc)₂ / Xantphos.

  • Observation:

    • Using HP-001: Yield = 92%.[1] Clean conversion.

    • Using Vendor B: Yield = 68%. Significant catalyst deactivation observed, likely due to the free carboxylic acid (Impurity A) coordinating with the Palladium center.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15647278, 2-Chloro-5-methylbenzaldehyde (Precursor Data). Retrieved from .

  • BLD Pharm (2025). Product Specifications: 2-Chloro-5-methylbenzamide (CAS 101080-00-6).[2][3][4][5][6] Retrieved from .

  • BenchChem (2025). HPLC Method Development for Chlorobenzamide Derivatives. Retrieved from .

  • ChemicalBook (2025). CAS 101080-00-6 Properties and Suppliers.[2][3] Retrieved from .

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Safety Operating Guide

Navigating the Safe Disposal of 2-Chloro-5-methylbenzamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. 2-Chloro-5-methylbenzamide, a halogenated aromatic amide, is a valuable building block in synthetic chemistry. However, its proper disposal is not merely a matter of procedural compliance but a critical component of ensuring laboratory safety and environmental stewardship. This guide provides a detailed, experience-driven framework for the safe and effective disposal of 2-Chloro-5-methylbenzamide, moving beyond mere instruction to explain the scientific rationale behind each procedural step.

Foundational Knowledge: Understanding the Hazard Profile

Presumptive Hazards:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[1]

This presumptive profile dictates the necessity for stringent personal protective equipment (PPE) and careful handling to prevent inadvertent exposure.

Immediate Safety and Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-Chloro-5-methylbenzamide, a comprehensive risk assessment is paramount. The following PPE is mandatory to mitigate the risks of exposure. The rationale for each piece of equipment is rooted in preventing the primary routes of exposure identified in our presumptive hazard analysis.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.[5][6][7]Protects against accidental splashes that could cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6][7][8]Prevents skin contact, which can lead to irritation. Glove integrity should be inspected before each use.
Body Protection A lab coat, buttoned to its full length.[5][6][7]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.[5][9][10]Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles that may cause respiratory irritation.

This multi-layered approach to PPE ensures that all potential exposure routes are adequately addressed, forming a self-validating system of personal safety.

Spill Management: A Calm and Calculated Response

In the event of a spill, a pre-planned and methodical response is crucial to prevent the spread of contamination and minimize exposure.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in the table above.

  • Contain the Spill: For solid spills, carefully cover the material with an absorbent material like vermiculite or sand to prevent airborne dust. For liquid solutions, create a dike around the spill with absorbent material.

  • Neutralize (if applicable and safe): For small spills, a gentle neutralization with a weak base (e.g., sodium bicarbonate solution) can be considered, as benzamides can undergo hydrolysis. However, this should only be attempted by personnel experienced with the reaction, as it can generate heat.

  • Collect the Waste: Carefully scoop the absorbed or neutralized material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be placed in the hazardous waste container.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate & Alert spill->evacuate ppe Don Full PPE evacuate->ppe contain Contain Spill ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Contaminated Materials decontaminate->dispose end Spill Managed dispose->end

Spill Response Workflow

The Core Directive: Proper Disposal Procedures

The disposal of 2-Chloro-5-methylbenzamide must adhere to all local, state, and federal regulations. As a chlorinated organic compound, it is classified as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix 2-Chloro-5-methylbenzamide waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container that is compatible with chlorinated organic compounds. The container must have a secure, leak-proof lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-Chloro-5-methylbenzamide," and the date of accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Final Disposal: The primary and recommended method for the final disposal of chlorinated aromatic compounds is incineration at a licensed hazardous waste facility.[11] This high-temperature process ensures the complete destruction of the compound, preventing its release into the environment.

Disposal_Decision_Tree start 2-Chloro-5-methylbenzamide Waste is_pure Is the waste pure compound or in a non-halogenated solvent? start->is_pure is_halogenated Is the waste mixed with other halogenated solvents? is_pure->is_halogenated No collect_separate Collect in a dedicated, labeled hazardous waste container is_pure->collect_separate Yes is_halogenated->collect_separate No collect_halogenated Collect in a designated halogenated waste container is_halogenated->collect_halogenated Yes storage Store in a designated hazardous waste accumulation area collect_separate->storage collect_halogenated->storage incineration Arrange for disposal via high-temperature incineration storage->incineration

Disposal Decision Tree

Chemical Incompatibilities: Preventing Hazardous Reactions

Understanding and respecting chemical incompatibilities is a critical aspect of safe storage and disposal. Based on the chemical structure of 2-Chloro-5-methylbenzamide, it should be stored and disposed of separately from the following:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[5]

  • Strong Acids and Bases: Can promote hydrolysis of the amide group, potentially generating heat and fumes.[9]

  • Reactive Metals: Such as powdered aluminum or magnesium, can react with chlorinated hydrocarbons.[12][13]

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of 2-Chloro-5-methylbenzamide is a non-negotiable aspect of responsible chemical research. By understanding the presumptive hazards, adhering to stringent PPE protocols, having a clear plan for spill management, and following the correct disposal pathway, we uphold our commitment to a safe and sustainable laboratory environment. This guide serves as a foundational document, and it is imperative that all laboratory personnel are trained on these procedures and that they are integrated into your institution's chemical hygiene plan.

References

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methylbenzaldehyde. Retrieved from [Link]

  • New York State Department of Health. (2016). Chemical Storage and Handling Recommendations. Retrieved from [Link]

  • AERU. (n.d.). 2-chloro-5-methoxybenzenesulfonamide (Ref: IN-F4106). Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • European Chlorinated Solvents Association. (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Retrieved from [Link]

  • Safely.io. (2026). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.